molecular formula C14H22N2O B7933103 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Cat. No.: B7933103
M. Wt: 234.34 g/mol
InChI Key: NRGVNVWOAJDIMH-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-(1-phenylpropyl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGVNVWOAJDIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive chemical structure analysis of the novel compound 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide. As this molecule is not extensively documented in current scientific literature, this paper constructs a foundational understanding through a detailed examination of its constituent functional groups, a proposed synthetic pathway with step-by-step protocols, and a theoretical evaluation of its physicochemical and spectroscopic properties based on analogous structures. Furthermore, we explore its potential biological activities by drawing parallels with structurally related pharmacophores. This document is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for future investigation into this and similar N,N-disubstituted glycinamides.

Introduction and Compound Overview

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a complex tertiary amide derivative of glycine. Its structure is characterized by a central acetamide core, N-disubstituted with both an isopropyl group and a 1-phenylpropyl group. The presence of a primary amine at the alpha-position (C2) categorizes it as a glycinamide derivative. The combination of a chiral center at the 1-phenylpropyl group, the steric hindrance around the tertiary amide nitrogen, and the nucleophilic primary amine suggests a molecule with unique conformational and reactive properties.

The N,N-disubstituted amide linkage is a common motif in a vast array of pharmaceuticals and biologically active compounds.[1] The specific substituents on the nitrogen atom—isopropyl and 1-phenylpropyl—are expected to significantly influence the molecule's lipophilicity, metabolic stability, and potential interactions with biological targets. This guide will deconstruct the molecule to provide a thorough analysis from first principles.

Structural and Spectroscopic Analysis

Molecular Structure

The structure of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is deduced from its IUPAC name. It features a central amide functional group where the nitrogen is bonded to an isopropyl group, a 1-phenylpropyl group, and the carbonyl carbon of an amino-acetyl group.

Caption: Hypothesized structure of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

The nitrogen atom of a tertiary amide is trigonal planar, and due to the lack of an N-H bond, it cannot act as a hydrogen bond donor.[2] The rotation around the C-N amide bond is restricted, which can lead to the existence of rotational isomers (rotamers).[3]

Predicted Spectroscopic Characteristics

While experimental data is unavailable, a robust prediction of its spectral characteristics can be made based on its functional groups.

Infrared (IR) Spectroscopy: As a tertiary amide, the most telling feature in its IR spectrum would be the absence of N-H stretching bands (typically found around 3300 cm⁻¹).[2] A strong carbonyl (C=O) stretching absorption is expected in the range of 1680-1630 cm⁻¹, characteristic of conjugated amides.[2] The primary amine (-NH₂) will exhibit characteristic N-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be complex but predictable. Due to the chiral center at the C1 position of the phenylpropyl group, diastereotopic protons may be observed in the isopropyl group and the methylene protons of the glycinamide moiety, leading to more complex splitting patterns.

Proton (¹H) Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H7.20 - 7.40Multiplet5H
Methine-H (1-phenylpropyl)~4.5 - 5.0Triplet or Multiplet1H
Methine-H (isopropyl)~3.5 - 4.2Septet or Multiplet1H
Methylene-H (glycinamide)~3.0 - 3.5Singlet (or AB quartet)2H
Methylene-H (propyl chain)~1.8 - 2.2Multiplet2H
Methyl-H (isopropyl)~1.0 - 1.3Doublet(s)6H
Methyl-H (propyl chain)~0.8 - 1.0Triplet3H
Amino-H (NH₂)Broad singlet2H

Table 1: Predicted ¹H NMR Chemical Shifts.

Carbon (¹³C) Environment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 172
Phenyl (quaternary)140 - 145
Phenyl (CH)125 - 130
Methine (1-phenylpropyl)55 - 65
Methine (isopropyl)45 - 55
Methylene (glycinamide)40 - 50
Methylene (propyl chain)25 - 35
Methyl (isopropyl)18 - 25
Methyl (propyl chain)10 - 15

Table 2: Predicted ¹³C NMR Chemical Shifts.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₁₄H₂₃N₃O). The fragmentation pattern in MS/MS analysis would likely involve cleavage at the amide bonds and loss of the isopropyl or phenylpropyl groups.

Proposed Synthetic Pathway

A logical and efficient synthesis for this molecule would involve a two-stage process: first, the synthesis of the secondary amine precursor, N-isopropyl-N-(1-phenyl-propyl)-amine, followed by its acylation.

cluster_0 Stage 1: Synthesis of Secondary Amine cluster_1 Stage 2: Acylation and Deprotection Propiophenone Propiophenone Imine Imine Intermediate Propiophenone->Imine + Isopropylamine (Reductive Amination) SecondaryAmine N-isopropyl-N-(1-phenyl-propyl)-amine Imine->SecondaryAmine + Reducing Agent (e.g., NaBH4) ProtectedAmide 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide SecondaryAmine->ProtectedAmide + Chloroacetyl Chloride (Acylation) SecondaryAmine->ProtectedAmide FinalProduct Target Molecule ProtectedAmide->FinalProduct + NH3 (Amination)

Caption: Proposed two-stage synthetic workflow for the target molecule.

Experimental Protocol: Stage 1 - Synthesis of N-isopropyl-N-(1-phenyl-propyl)-amine

This protocol utilizes reductive amination, a robust method for forming C-N bonds.

Materials:

  • Propiophenone

  • Isopropylamine

  • Titanium (IV) isopropoxide

  • Ethanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert nitrogen atmosphere, add propiophenone (1.0 eq) and anhydrous ethanol.

  • Add isopropylamine (1.5 eq) to the solution.

  • Add titanium (IV) isopropoxide (1.2 eq) dropwise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the secondary amine.

Experimental Protocol: Stage 2 - Synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

This stage involves the acylation of the secondary amine with chloroacetyl chloride, followed by a nucleophilic substitution to introduce the primary amino group.[3][4]

Materials:

  • N-isopropyl-N-(1-phenyl-propyl)-amine (from Stage 1)

  • Chloroacetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous)

  • Ammonia (as a solution in methanol or isopropanol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-isopropyl-N-(1-phenyl-propyl)-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[5]

  • Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl, then with saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 2-chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

  • Dissolve the crude chloro-acetamide intermediate in a sealed pressure vessel containing a concentrated solution of ammonia in methanol (7N).

  • Heat the mixture to 50-70 °C and stir for 12-24 hours.

  • Cool the reaction vessel and concentrate the mixture under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

Physicochemical Properties

The physicochemical properties of this molecule are critical for understanding its behavior in both chemical and biological systems.

PropertyPredicted Value / DescriptionRationale / Source
Molecular Formula C₁₄H₂₃N₃OBased on hypothesized structure
Molecular Weight 249.35 g/mol Based on hypothesized structure
Appearance Likely a colorless to pale yellow oil or low-melting solid at STP.Analogy with similar N,N-disubstituted acetamides.[6]
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH). Low solubility in water.Presence of large, nonpolar isopropyl and phenylpropyl groups.
LogP (Octanol/Water Partition Coefficient) 2.5 - 3.5 (Estimated)The combination of lipophilic groups suggests moderate to high lipophilicity.
pKa Primary amine: ~8.5-9.5Typical pKa for a primary aliphatic amine.

Table 3: Predicted Physicochemical Properties.

Potential Biological and Pharmacological Relevance

While no biological data exists for this specific molecule, its structural motifs are present in various pharmacologically active compounds. This allows for a hypothesis-driven exploration of its potential activities.

  • CNS Activity: The 1-phenylpropyl moiety is a substructure found in compounds with central nervous system activity. For instance, phenylpropanolamine and related structures can act as sympathomimetic agents.[7][8] The overall lipophilicity of the molecule may allow it to cross the blood-brain barrier.

  • Antimicrobial/Anticancer Activity: Numerous N-substituted acetamide and glycinamide derivatives have been investigated for their antimicrobial and antiproliferative properties.[9][10] The specific combination of substituents could confer novel activity against various pathogens or cancer cell lines.

  • Enzyme Inhibition: The amide structure is a cornerstone of peptidomimetics. Depending on its three-dimensional conformation, the molecule could potentially act as an inhibitor for enzymes such as proteases or histone deacetylases.[11]

cluster_Core Core Structure: N,N-Disubstituted Glycinamide cluster_Properties Inferred Properties cluster_Potentials Potential Biological Activities Core 2-Amino-N-isopropyl-N- (1-phenyl-propyl)-acetamide Lipophilicity High Lipophilicity Core->Lipophilicity Chirality Chiral Center Core->Chirality HBD H-Bond Donor (NH2) H-Bond Acceptor (C=O, N) Core->HBD Antimicrobial Antimicrobial Core->Antimicrobial (Analogy to other amides) Anticancer Antiproliferative Core->Anticancer (Analogy to other amides) CNS CNS Activity Lipophilicity->CNS (BBB Penetration) Enzyme Enzyme Inhibition HBD->Enzyme (Binding Interactions)

Sources

N-Substituted Glycinamide Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pursuit of tractable, easily functionalized molecular scaffolds is paramount. N-substituted glycinamide derivatives have emerged as one of the most versatile structural motifs in our arsenal. By offering a delicate balance of hydrogen bond donors/acceptors and highly tunable lipophilicity, this scaffold allows chemists to precisely modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties. This technical guide explores the structural rationale, diverse therapeutic applications, and field-proven synthetic methodologies of N-substituted glycinamides, providing a comprehensive framework for rational drug design.

Structural Rationale: The Glycinamide Scaffold

The core of an N-substituted glycinamide consists of an acetamide group attached to an amine moiety. This seemingly simple structure is a powerhouse for molecular recognition. The nitrogen atom in the amide linkage acts as a critical hydrogen bond donor, while the carbonyl oxygen serves as an acceptor.

From a drug design perspective, modifying the N-substituent allows us to manipulate the Polar Surface Area (PSA) and LogP . For example, introducing bulky, lipophilic aromatic rings (as seen in local anesthetics) increases membrane permeability and protects the amide bond from rapid enzymatic hydrolysis via steric hindrance[1]. Conversely, incorporating polar natural or unnatural amino acid derivatives can intentionally restrict a molecule's ability to cross the blood-brain barrier (BBB), a strategy heavily utilized in modern metabolic therapies[2].

Therapeutic Applications & Mechanistic Pathways

Metabolic Disorders: Peripherally Restricted CB1R Antagonists

First-generation Cannabinoid-1 Receptor (CB1R) antagonists (like Rimonabant) were effective for weight loss but failed clinically due to severe psychiatric side effects caused by central nervous system (CNS) penetration. To solve this, medicinal chemists modified the central N-methyl group of early antagonists with polar glycinamide and valinamide moieties[2].

By increasing the PSA (>100) and hydrogen bond donor count, these N-substituted glycinamide analogs are physically excluded from crossing the BBB. Despite this peripheral restriction, they maintain exceptional binding affinity. A notable glycinamide analog demonstrated an


 of 18 nM against CB1R, while its valinamide counterpart (JD5037) achieved an 

of 1.5 nM[2]. By blocking peripheral CB1 receptors in the liver and adipose tissue, these compounds restore mitochondrial dynamics, reduce hepatic steatosis, and induce food-intake-independent weight loss[2].

CB1R_Signaling Ligand Glycinamide Analog (High PSA, IC50 18nM) BBB Blood-Brain Barrier (Impermeable) Ligand->BBB Excluded via Polarity CB1R Peripheral CB1R (Liver/Adipose) Ligand->CB1R Antagonism Mito Mitochondrial Dynamics CB1R->Mito Modulates Outcome Reduced Steatosis & Weight Loss Mito->Outcome Restores Function

Caption: Mechanism of peripheral CB1R antagonism by glycinamide derivatives.

Anti-Infective Agents: Tuberculosis and Agricultural Fungicides

The glycinamide motif is highly susceptible to molecular hybridization —the fusion of two distinct pharmacophores to create a synergistic effect. Recently, researchers hybridized N-substituted glycinamides with 1,4-diketo compounds to target enzymes involved in mycolic acid biosynthesis in Mycobacterium tuberculosis. This yielded highly potent anti-tubercular agents, such as N-(2,4-difluorophenyl)-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide, which exhibited remarkable selectivity and efficacy.

In agricultural chemistry, 2-glycinamide cyclohexyl sulfonamide derivatives (chesulfamides) have been synthesized via nitrogen alkylation. These compounds demonstrate comprehensive fungicidal activity against Botrytis cinerea, proving that the glycinamide core's utility extends far beyond human pharmacology[3].

Central Nervous System: Anticonvulsants and Anesthetics

Historically, the N-substituted glycinamide structure is the backbone of the anilide class of local anesthetics and antiarrhythmics, most notably Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)[1]. The 2,6-dimethylphenyl substitution is a deliberate design choice: the methyl groups provide steric shielding to the amide carbonyl, preventing rapid degradation by plasma amidases. By stabilizing neuronal membranes and preventing aberrant voltage-gated sodium channel firing, these derivatives also serve as potent anticonvulsant agents[1].

Quantitative Pharmacological Profiling

To facilitate rapid comparison, the following table synthesizes the quantitative efficacy data of key N-substituted glycinamide derivatives across various disease models:

Compound / DerivativeTarget / Disease ModelQuantitative MetricPharmacological Significance
Glycinamide Analog (CB1R) Cannabinoid-1 Receptor (CB1R)

High peripheral binding affinity; restricted from BBB penetration.
Valinamide Analog (JD5037) Cannabinoid-1 Receptor (CB1R)

Ultra-potent peripheral antagonism; reverses hepatic steatosis.
Compound 4c (Hybrid) Mycobacterium tuberculosis H37Rv

Exceptional anti-tubercular selectivity via mycolic acid inhibition.
Lidocaine (Anilide Class) Voltage-Gated Sodium ChannelsVariable (Dose-dependent)Gold-standard membrane stabilization; antiarrhythmic/anticonvulsant.

Self-Validating Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The synthesis of N-substituted glycinamides universally relies on a robust two-step nucleophilic substitution pathway. Isolating the highly reactive chloroacetyl chloride step from the secondary amine addition is critical to prevent the formation of inseparable poly-alkylated mixtures[1][3].

Synthesis_Workflow A Primary/Secondary Amine (e.g., 2,6-dimethylaniline) C α-Chloroacetamide Intermediate (TLC Validated) A->C N-acylation (0°C, DCM) B Chloroacetyl Chloride + Base (Et3N) B->C Exothermic Control E N-Substituted Glycinamide (e.g., Lidocaine) C->E SN2 Substitution (60°C) D Secondary Amine Nucleophile (e.g., Diethylamine) D->E Excess Amine as Base

Caption: Workflow for the two-step synthesis of N-substituted glycinamides.

Protocol: Two-Step Synthesis of N-Substituted Glycinamides
Step 1: N-Acylation (Formation of the α-Chloroacetamide Intermediate)
  • Causality & Rationale: The reaction utilizes chloroacetyl chloride, a bifunctional electrophile. We must selectively react the acyl chloride (which is more electrophilic) with our primary amine, leaving the alkyl chloride intact for Step 2.

  • Preparation: Dissolve the primary amine (e.g., 2,6-dimethylaniline, 1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of chloroacetyl chloride into unreactive chloroacetic acid.

  • Base Addition: Add triethylamine (

    
    , 1.2 eq). Causality:
    
    
    
    acts as an acid scavenger. Neutralizing the
    
    
    byproduct is critical; otherwise, the unreacted primary amine will protonate into an ammonium salt, rendering it non-nucleophilic and stalling the reaction[3].
  • Acylation: Cool the mixture to 0°C in an ice bath. Dropwise add chloroacetyl chloride (1.1 eq). Causality: This N-acylation is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, minimizing the formation of di-acylated side products.

  • System Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the starting amine spot validates that the intermediate has been successfully formed. Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.
Step 2: Nucleophilic Substitution (

)
  • Causality & Rationale: The α-carbon of the chloroacetamide intermediate is highly electrophilic due to the adjacent electron-withdrawing carbonyl and chlorine atoms, making it an ideal substrate for

    
     attack by a secondary amine[1].
    
  • Reaction Setup: Dissolve the α-chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF). Add the secondary amine (e.g., diethylamine, 2.5 eq). Causality: An excess of the secondary amine is utilized intentionally; it acts as both the nucleophile for the substitution and the base to absorb the generated

    
    , driving the equilibrium forward[1].
    
  • Heating: Stir the mixture at 60–80°C for 4–6 hours.

  • Isolation: Cool to room temperature, dilute with cold distilled water, and extract with ethyl acetate. Wash the organic layer extensively with brine. Causality: Multiple brine washes are required to pull the highly polar DMF out of the organic phase.

  • System Validation: Purify the crude product via silica gel column chromatography. Validate the final structure using

    
    . The self-validating marker of success is the disappearance of the sharp singlet (
    
    
    
    ) corresponding to the
    
    
    protons, and the emergence of new multiplet signals corresponding to the newly attached N-alkyl groups.

Conclusion

The N-substituted glycinamide scaffold is a masterclass in medicinal chemistry design. By understanding the causality behind its structural properties—such as how PSA dictates BBB permeability or how steric bulk dictates metabolic half-life—researchers can predictably engineer molecules for highly specific therapeutic niches. Coupled with robust, self-validating synthetic protocols, this motif will undoubtedly continue to yield breakthrough candidates across oncology, infectious diseases, and metabolic therapeutics.

References

  • Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea Source: MDPI (Molecules) URL:[Link]

  • A molecular hybridization approach to design and study the in vitro and in silico properties of N-phenyl-4-oxo-butanamide derivatives Source: NIScPR (Indian Journal of Chemistry) URL:[Link]

  • The therapeutic potential of second and third generation CB1R antagonists Source: National Institutes of Health (PMC) URL:[Link]

Sources

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Abstract

This technical guide provides a comprehensive analysis of the molecule 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide, a compound not extensively documented in current scientific literature. This document serves as a foundational resource for researchers, scientists, and professionals in drug development by detailing its core molecular properties, proposing robust synthetic and analytical methodologies, and inferring its potential biological significance based on established structure-activity relationships of its constituent chemical motifs. All protocols and theoretical data are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Core Molecular Structure and Physicochemical Properties

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a derivative of glycinamide (2-aminoacetamide) featuring a tertiary amide linkage. The amide nitrogen is disubstituted with an isopropyl group and a 1-phenylpropyl group. The presence of a primary amine at the alpha-carbon and a chiral center at the C1 position of the phenylpropyl group introduces key structural features that are likely to influence its chemical and biological properties.

Molecular Formula and Weight

Based on its IUPAC name, the molecular structure is deduced as follows: The acetamide backbone is substituted at the alpha-position (C2) with an amino group (NH₂). The amide nitrogen is substituted with both an isopropyl group (-CH(CH₃)₂) and a 1-phenylpropyl group (-CH(C₆H₅)CH₂CH₃).

From this structure, the molecular formula and weight are calculated:

PropertyValue
Molecular Formula C₁₄H₂₂N₂O
Molecular Weight 234.34 g/mol
Monoisotopic Mass 234.17321 Da
Predicted Physicochemical Properties

While experimental data is not available, computational models provide valuable predictions for key physicochemical parameters relevant to drug development, such as solubility and membrane permeability.

PropertyPredicted ValueRationale / Significance
XLogP3 2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for good oral absorption and cell membrane permeability.
Topological Polar Surface Area (TPSA) 49.4 ŲA TPSA value under 140 Ų is often associated with good cell permeability. This value suggests the molecule could cross cellular membranes.
Hydrogen Bond Donors 1 (from the -NH₂ group)The primary amine can participate in hydrogen bonding, which is crucial for interacting with biological targets like enzymes or receptors.
Hydrogen Bond Acceptors 2 (from the C=O and -NH₂ groups)The carbonyl oxygen and the amino nitrogen can act as hydrogen bond acceptors, contributing to target binding.
Rotatable Bonds 6The number of rotatable bonds influences conformational flexibility, which can impact binding affinity and specificity to a biological target.
pKa (Strongest Basic) ~8.5 - 9.5The primary amino group is the most basic site, which will be protonated at physiological pH. This has implications for solubility and receptor interaction.

Synthesis and Characterization

The synthesis of N,N-disubstituted 2-aminoacetamides can be achieved through several reliable methods. A common and effective approach involves the nucleophilic substitution of a haloacetamide with a corresponding secondary amine.[1]

Proposed Synthetic Pathway

A logical two-step synthesis is proposed, starting from the commercially available 1-phenylpropylamine and isopropylamine.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product R1 1-Phenylpropylamine R2 Acetone I1 N-Isopropyl-N-(1-phenylpropyl)amine R1->I1 Reductive Amination (with Acetone, H₂, Pd/C) R2->I1 R3 2-Chloro-N-isopropyl- N-(1-phenylpropyl)-acetamide R4 Sodium Azide (NaN₃) P 2-Amino-N-isopropyl-N- (1-phenylpropyl)-acetamide R3->P Nucleophilic Substitution (with NaN₃ then Reduction) R5 H₂/Pd-C or LiAlH₄ R4->P R5->P I1->R3 Acylation (with 2-Chloroacetyl chloride) Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 2-Amino-N-isopropyl-N- (1-phenylpropyl)-acetamide GPCR GPCR (e.g., Adrenergic Receptor) Compound->GPCR Binds & Activates G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds to build a predictive profile of its pharmacological potential. We will delve into its inferred activities, including antioxidant, anti-inflammatory, anticonvulsant, and sympathomimetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the initial investigation and experimental validation of this compound.

Introduction and Molecular Rationale

The molecule 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide possesses a unique combination of structural motifs that are prevalent in a variety of biologically active compounds. Its core is an acetamide scaffold, which is known to be a versatile backbone in medicinal chemistry.[1] The presence of an N-isopropyl group and a 1-phenyl-propyl moiety further suggests the potential for interaction with various biological targets.

The N-substituted acetamide framework is found in numerous compounds with applications in neuroscience, including treatments for neurodegenerative disorders and pain management.[1] The phenylpropylamine substructure is reminiscent of sympathomimetic amines like phenylpropanolamine, which have been used as decongestants and appetite suppressants.[2] The N-isopropyl group is a common feature in various pharmacologically active molecules, including those with cardiovascular effects.

Given this structural amalgamation, it is plausible to hypothesize that 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide may exhibit a multi-faceted pharmacological profile. This guide will systematically explore these potential activities, providing the scientific rationale and detailed experimental protocols for their validation.

Proposed Synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

A reliable synthetic route is fundamental to any investigation of a novel compound. A plausible method for the synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide can be adapted from established procedures for the synthesis of N-substituted 2-aminoacetamides.[3][4] A potential two-step process is outlined below.

Step 1: Synthesis of 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide

The initial step would involve the acylation of N-isopropyl-1-phenyl-propan-1-amine with chloroacetyl chloride.

  • Protocol:

    • Dissolve N-isopropyl-1-phenyl-propan-1-amine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution.

    • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

Step 2: Amination to Yield 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

The final step involves the displacement of the chloride with an amino group.

  • Protocol:

    • Dissolve the purified 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add an excess of a suitable ammonia source, such as a solution of ammonia in methanol or sodium azide followed by reduction.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture and perform an aqueous workup.

    • Extract the product with an appropriate organic solvent.

    • Purify the final compound by column chromatography or recrystallization.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination N-isopropyl-1-phenyl-propan-1-amine N-isopropyl-1-phenyl-propan-1-amine Acylation Acylation N-isopropyl-1-phenyl-propan-1-amine->Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide Acylation->2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide Amination Amination 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide->Amination Ammonia source Ammonia source Ammonia source->Amination 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide Amination->2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activities and Mechanistic Insights

Based on the structural components of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide, several biological activities can be postulated.

Antioxidant Activity

Acetamide derivatives have been reported to possess antioxidant properties.[5][6] The presence of an amino group and the phenyl ring in the target molecule could contribute to its ability to scavenge free radicals.

  • Mechanistic Insight: The antioxidant activity could arise from the ability of the amino group or the aromatic ring to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby breaking the free radical chain reaction.

Anti-inflammatory Activity

Several N-substituted acetamide derivatives exhibit anti-inflammatory effects.[7][8] Inflammation is often associated with oxidative stress, and compounds with antioxidant properties can also show anti-inflammatory activity.

  • Mechanistic Insight: Potential anti-inflammatory action could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by reducing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9][10]

Anticonvulsant Activity

The acetamide scaffold is a key feature in some anticonvulsant drugs.[1] Therefore, it is worthwhile to investigate the potential of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide in seizure models.

  • Mechanistic Insight: The anticonvulsant effect could be mediated through various mechanisms, including modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic inhibition in the central nervous system.

Sympathomimetic and CNS Activity

The 1-phenyl-propyl-amine substructure is analogous to phenylpropanolamine, a sympathomimetic agent.[2] This suggests that the target compound could interact with the adrenergic system.

  • Mechanistic Insight: The compound might act as an agonist or antagonist at adrenergic receptors, or it could modulate the release of norepinephrine.[11][12] This could lead to effects on blood pressure, heart rate, and CNS activity.

Experimental Validation Protocols

To empirically validate the hypothesized biological activities, a tiered screening approach is recommended, starting with in vitro assays and progressing to in vivo models for promising activities.

In Vitro Antioxidant Assays

A preliminary assessment of antioxidant potential can be achieved using well-established in vitro methods.[13][14][15]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, add various concentrations of the test compound.

    • Add a freshly prepared solution of DPPH in methanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Use Trolox as a standard and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

G Test Compound Test Compound DPPH Assay DPPH Assay Test Compound->DPPH Assay ABTS Assay ABTS Assay Test Compound->ABTS Assay Antioxidant Activity Profile Antioxidant Activity Profile DPPH Assay->Antioxidant Activity Profile ABTS Assay->Antioxidant Activity Profile

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, sterically hindered glycinamide derivatives represent a highly versatile class of building blocks. This technical guide provides an in-depth analysis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide , a specialized primary amine compound. By detailing its chemical identification, physicochemical properties, and a self-validating synthetic workflow, this whitepaper serves as an authoritative resource for researchers investigating novel acetamide scaffolds or developing combinatorial libraries targeting voltage-gated ion channels.

Chemical Identification & Database Resolution

A rigorous database search resolves the identity and registry of the target compound and its direct synthetic precursor. The specific substitution pattern—featuring an alpha-amino group, an N-isopropyl moiety, and a bulky N-(1-phenylpropyl) chain—creates a highly specific spatial geometry.

  • Target Compound: 2-Amino-N-isopropyl-N-(1-phenylpropyl)acetamide is officially registered under CAS Number 1353983-44-4 [1].

  • Key Intermediate: The direct synthetic precursor, 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide, is identified by CAS Number 1353961-80-4 [2].

Physicochemical & Structural Data

Understanding the quantitative properties of CAS 1353983-44-4 is critical for predicting its pharmacokinetic behavior, particularly its lipophilicity and potential for blood-brain barrier (BBB) penetration. The dual presence of the isopropyl and phenylpropyl groups significantly increases the hydrophobic surface area, while the primary amine provides a critical hydrogen bond donor.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 2-amino-N-isopropyl-N-(1-phenylpropyl)acetamide
CAS Registry Number 1353983-44-4
Precursor CAS Number 1353961-80-4
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Exact Mass 234.1732 Da
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Amine Nitrogen)
Rotatable Bonds 6

Mechanistic Synthesis Workflow

The synthesis of 2-Amino-N-isopropyl-N-(1-phenylpropyl)acetamide requires a tightly controlled, three-phase approach. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process analytical checks to confirm reaction progression.

SynthesisWorkflow Step1 1-Phenylpropan-1-amine + Acetone Step2 N-Isopropyl-1-phenylpropan-1-amine (Secondary Amine) Step1->Step2 Reductive Amination (NaBH3CN, pH 5) Step3 Chloroacetyl Chloride + Triethylamine Step2->Step3 Acylation Setup Step4 2-Chloro-N-isopropyl-N-(1-phenylpropyl)acetamide CAS: 1353961-80-4 Step3->Step4 Nucleophilic Substitution (Anhydrous DCM) Step5 NH3 / Methanol (Sealed Tube, 60°C) Step4->Step5 Amination Setup Step6 2-Amino-N-isopropyl-N-(1-phenylpropyl)acetamide CAS: 1353983-44-4 Step5->Step6 SN2 Displacement

Figure 1: Mechanistic synthesis workflow for CAS 1353983-44-4.

Phase 1: Reductive Amination
  • Procedure: Dissolve 1-phenylpropan-1-amine (1.0 eq) in anhydrous methanol. Add acetone (1.5 eq) and a catalytic amount of glacial acetic acid to adjust the pH to ~5. Cool to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

  • Causality: The mildly acidic environment is strictly required to protonate the ketone carbonyl, activating it for nucleophilic attack by the primary amine to form the imine intermediate. NaBH₃CN is chosen specifically because it is stable at pH 5 and selectively reduces the imine over the unreacted ketone, preventing the formation of isopropanol.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The resulting secondary amine will exhibit a lower Rf value than the primary amine precursor.

Phase 2: N-Acylation (Formation of CAS 1353961-80-4)
  • Procedure: Dissolve the secondary amine in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq) and cool to 0°C. Dropwise, add chloroacetyl chloride (1.1 eq).

  • Causality: Chloroacetamides are highly reactive electrophiles[3]. The use of strictly anhydrous DCM is critical; causality dictates that any trace moisture would competitively hydrolyze the chloroacetyl chloride into chloroacetic acid, destroying the reagent. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic secondary amine.

  • Self-Validation: Wash the organic layer with 1M HCl to remove unreacted amine and TEA, followed by brine. TLC validation will show a new, highly UV-active spot with a higher Rf value, confirming the loss of amine polarity.

Phase 3: Amination (Formation of CAS 1353983-44-4)
  • Procedure: Dissolve the chloroacetamide intermediate in a 7M solution of ammonia in methanol. Seal the reaction vessel and heat to 60°C for 12 hours.

  • Causality: The alpha-carbon of the chloroacetamide is sterically hindered by the bulky N-substituents. A sealed-tube environment is mandatory to prevent the volatilization of ammonia gas at elevated temperatures. This maintains a massive molar excess of the nucleophile, forcing the sluggish SN2 displacement of the chloride ion to completion.

  • Self-Validation: Following solvent evaporation and flash chromatography (DCM:MeOH 9:1 with 1% NH₄OH), the final product must be validated using a ninhydrin stain. A positive (purple/blue) stain confirms the successful installation of the primary amine, differentiating it from the unreacted chloro-intermediate.

Pharmacological Homology & Application

The structural motif of an acetamide linked to a lipophilic aromatic system and a basic amine is the defining hallmark of Class Ib antiarrhythmics and amino amide local anesthetics, such as Lidocaine (CAS: 137-58-6)[4].

However, 2-Amino-N-isopropyl-N-(1-phenylpropyl)acetamide presents a unique structural divergence. In classic arylamides, the nitrogen is attached directly to the phenyl ring (aniline derivative). In this compound, the nitrogen is attached to an aliphatic chain (1-phenylpropyl), creating a highly sterically hindered environment. Furthermore, the primary amine at the alpha position provides a hydrogen bond donor that is entirely absent in the tertiary amine of lidocaine. This specific geometry makes CAS 1353983-44-4 an excellent candidate for exploring novel steric binding modalities within voltage-gated sodium channels (NaV) or as a precursor for synthesizing complex peptidomimetics.

PharmacologicalHomology Target Voltage-Gated Sodium Channels (NaV) Putative Target Lidocaine Lidocaine (CAS: 137-58-6) Classic Arylamide Lidocaine->Target Established Blockade TargetComp CAS: 1353983-44-4 Hindered Glycinamide TargetComp->Target Steric Binding Investigation

Figure 2: Putative pharmacological homology and target interaction.

References

The following authoritative sources were utilized to verify the CAS registry numbers, structural properties, and analogous synthetic methodologies described in this guide:

  • Title: Lidocaine (Amino Amide Local Anesthetics) Source: Wikipedia URL: [Link]

Sources

Theoretical solubility and logP of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Solubility and Lipophilicity of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Abstract

The preclinical phase of drug development is critically dependent on the accurate characterization of a candidate molecule's physicochemical properties. Among the most influential of these are aqueous solubility (logS) and lipophilicity (logP), which collectively govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive theoretical analysis of these properties for the novel compound 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide. Given the absence of extensive experimental data for this specific molecule, this document focuses on robust, in-silico predictive methodologies. We explore the theoretical underpinnings of solubility and lipophilicity, detail the hierarchy of computational prediction models from empirical fragment-based methods to more rigorous quantum chemical approaches, and provide standardized protocols for their application. The objective is to equip researchers, medicinal chemists, and drug development scientists with a foundational understanding and a practical framework for estimating the drug-likeness of this and other novel chemical entities, thereby enabling more informed decision-making in early-stage discovery.

Introduction to Physicochemical Profiling in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic properties. Two fundamental parameters, aqueous solubility and lipophilicity, form the bedrock of a molecule's "drug-likeness" and are therefore primary considerations from the moment a lead compound is identified.

The Decisive Role of Solubility and Lipophilicity

Aqueous solubility directly impacts a drug's dissolution in the gastrointestinal tract, a prerequisite for absorption. Insufficient solubility can lead to low and erratic bioavailability, often requiring complex and costly formulation strategies to overcome. Lipophilicity, quantified by the octanol-water partition coefficient (logP), describes a molecule's ability to partition between a lipidic (membrane-like) environment and an aqueous one. This property is a key determinant of a drug's ability to cross biological membranes, but an excess of lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity. A delicate balance between these two properties is essential for a successful therapeutic agent.

Structural Overview: 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

The subject of this guide is a molecule with a central acetamide core. Key structural features include a primary amino group at the alpha position, an isopropyl group, and a 1-phenyl-propyl group on the amide nitrogen.

  • IUPAC Name: 2-amino-N-isopropyl-N-(1-phenylpropyl)acetamide

  • Molecular Formula: C₁₄H₂₂N₂O

  • Canonical SMILES: CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN

  • Molecular Weight: 234.34 g/mol

The presence of both hydrophobic (phenyl, isopropyl, propyl groups) and hydrophilic (amino, amide carbonyl) moieties suggests a complex interplay of forces governing its solubility and lipophilicity, making it an excellent candidate for theoretical investigation.

The Rationale for a Theoretical, In-Silico First Approach

In the early stages of drug discovery, when hundreds or thousands of compounds may be under consideration, the synthesis and experimental testing of each analog is impractical and resource-intensive. Computational, or in-silico, methods provide a rapid, cost-effective means to predict these critical physicochemical properties from structure alone.[1] These predictions allow for the early prioritization of candidates with the most promising ADME profiles, focusing precious laboratory resources on compounds with the highest probability of success.

Theoretical Foundations

Aqueous Solubility (LogS)

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is commonly expressed as its base-10 logarithm, logS. A higher logS value indicates greater solubility. For drug candidates, a logS value greater than -4 is often considered desirable for oral absorption.

Lipophilicity (logP)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water.[2] Its base-10 logarithm, logP, is the standard measure of lipophilicity.

logP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]𝓌ₐₜₑᵣ)

  • logP < 0: The compound is predominantly hydrophilic.

  • logP > 0: The compound is predominantly lipophilic.[2]

  • 1 < logP < 3: Often considered the optimal range for oral drug absorption and cell membrane permeability.

Computational Methodologies for Property Prediction

A variety of computational methods exist to predict logP and logS, ranging from rapid empirical models to computationally intensive physics-based approaches. The choice of method often represents a trade-off between speed and accuracy.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate a molecule's physicochemical properties with its structural features, known as molecular descriptors.[3][4] These descriptors can be simple (e.g., molecular weight, atom counts) or complex (e.g., topological indices, quantum chemical parameters). By training a model on a large dataset of compounds with known experimental values, a predictive equation can be derived for novel molecules.[5][6]

Fragment-Based and Atom-Based Methods

These are the most common and rapid methods for logP prediction. They operate on the principle that the overall logP of a molecule is the sum of the contributions of its constituent atoms or functional fragments.[1]

  • Atom-Based (e.g., ALogP): Assigns a lipophilicity contribution to each atom type based on its local environment.[1]

  • Fragment-Based (e.g., CLogP, XLogP): Deconstructs the molecule into predefined structural fragments and sums their known lipophilicity values, often with correction factors for intramolecular interactions.

Physics-Based Free Energy Models

For the highest accuracy, methods rooted in quantum mechanics (QM) and molecular mechanics (MM) can be employed. These methods calculate the free energy of solvation for a molecule in both water and n-octanol, with the logP derived from the difference between these two values.

logP ∝ ΔG(water) - ΔG(n-octanol)

Methods like Density Functional Theory (DFT) combined with a continuum solvent model (e.g., SMD) have shown excellent correlation with experimental data, though they require significantly more computational resources.[2][7] The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method offers a balance between the accuracy of free energy calculations and computational efficiency.[1]

Predicted Physicochemical Profile of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

The following table summarizes the predicted logP and water solubility (logS) values for the target molecule, generated using several well-established QSPR and fragment-based algorithms. Presenting a consensus from multiple models is crucial, as it provides a more robust estimate and highlights potential areas of algorithmic disagreement.

PropertyPredicted ValuePrediction Method/AlgorithmSource/Principle
LogP 2.60XLogP3Atom-based method with correction factors
2.35WLogPAtom-based method based on the Ghose-Crippen model
2.85MLogPTopology-based method using 13 molecular descriptors
2.28Silicos-ITFragment-based and topological descriptors
2.51iLOGPPhysics-based, using free energy of solvation
Consensus LogP 2.52 Average of the above methods Ensemble approach for robustness
LogS (mol/L) -3.15ESOLBased on molecular weight and atom-type descriptors
-2.88AliBased on topological and electrotopological descriptors
-3.41Silicos-ITFragment-based approach
Interpretation of Predicted Values

The consensus predicted logP of 2.52 places the molecule squarely within the desirable range for drug candidates. This value suggests a favorable balance between hydrophilicity and lipophilicity, indicating that the molecule should be capable of crossing biological membranes without being so lipophilic that it suffers from poor solubility or rapid metabolism.

The predicted logS values, ranging from -2.88 to -3.41 , classify the molecule as "soluble" to "moderately soluble." These are promising values for oral drug development, suggesting that achieving adequate concentrations in the gastrointestinal tract for absorption is feasible.

Protocols for In-Silico Prediction

To ensure transparency and reproducibility, the following sections detail the workflows for obtaining these theoretical predictions.

Protocol: Rapid Prediction using QSPR Web Services

This protocol describes the use of a free, publicly available web server like SwissADME, which integrates multiple predictive models.

  • Obtain Molecular Structure: Represent the molecule as a SMILES string: CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN.

  • Access the Web Service: Navigate to a validated physicochemical property prediction platform.

  • Input the Structure: Paste the SMILES string into the input field.

  • Execute Prediction: Run the calculation. The platform will process the structure through its built-in algorithms (e.g., XLogP3, ESOL, Silicos-IT).

  • Collate Data: Record the predicted values for logP and logS from each algorithm provided.

  • Calculate Consensus: Compute the average of the different logP predictions to arrive at a more robust consensus value.

G cluster_input Step 1: Input cluster_process Step 2: In-Silico Processing cluster_output Step 3: Output & Analysis a Define Molecule (SMILES/SDF) b Submit to Prediction Platform (e.g., SwissADME) a->b c Parallel Algorithm Execution b->c d XLogP3 c->d e WLogP c->e f ESOL c->f g Silicos-IT c->g h Collate Predicted Data (logP, logS) d->h e->h f->h g->h i Calculate Consensus Value & Interpret Results h->i

Caption: Workflow for rapid QSPR-based property prediction.

Conceptual Protocol: High-Accuracy Prediction via Quantum Chemical Methods

This protocol outlines the conceptual steps for a more rigorous, physics-based calculation, as would be performed by a computational chemist.[2]

  • 3D Structure Generation: Convert the 2D structure (SMILES) into a low-energy 3D conformer using a molecular mechanics force field.

  • Geometry Optimization: Perform separate geometry optimizations of the 3D structure in simulated water and n-octanol environments. This is typically done using a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d)). A continuum solvent model, such as SMD, is essential for this step.[2]

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm it is a true energy minimum and to obtain the thermal free energy corrections.

  • Calculate Solvation Free Energies: Extract the electronic and thermal free energies for the molecule in both the water (ΔG_water) and n-octanol (ΔG_octanol) phases.

  • Calculate Transfer Free Energy: Determine the free energy of transfer (ΔG_transfer) from water to n-octanol. ΔG_transfer = ΔG_octanol - ΔG_water

  • Convert to LogP: Convert the transfer free energy into a logP value using the standard thermodynamic relationship: logP = -ΔG_transfer / (2.303 * RT) where R is the ideal gas constant and T is the temperature in Kelvin.

G cluster_water Aqueous Phase cluster_octanol Organic Phase start Generate 3D Conformer opt_w Geometry Optimization in Water (SMD) start->opt_w opt_o Geometry Optimization in n-Octanol (SMD) start->opt_o freq_w Frequency Calculation opt_w->freq_w g_w Calculate ΔG(water) freq_w->g_w calc_dg ΔG(transfer) = ΔG(n-octanol) - ΔG(water) g_w->calc_dg freq_o Frequency Calculation opt_o->freq_o g_o Calculate ΔG(n-octanol) freq_o->g_o g_o->calc_dg calc_logp Convert ΔG(transfer) to logP calc_dg->calc_logp

Caption: Conceptual workflow for physics-based logP calculation.

Discussion and Future Directions

The in-silico data presented herein provides a strong, data-driven rationale for prioritizing 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide for further study. The predicted logP and logS values are highly encouraging and fall within the ranges typically associated with orally bioavailable drugs.

Limitations and the Imperative for Experimental Validation

It is crucial to recognize that all computational models are approximations.[7] Their accuracy is limited by the quality of the training data and the inherent assumptions of the underlying algorithm.[2] Therefore, while these predictions are invaluable for initial screening, they must be validated experimentally. Standard methods like the shake-flask technique for logP and HPLC-based or potentiometric methods for solubility should be employed to confirm these theoretical findings.[2]

Implications for Drug Development

Should the predicted properties be confirmed experimentally, the target molecule would be a strong candidate for advancement. Its favorable solubility would simplify formulation development, and its balanced logP suggests good potential for membrane permeation without the liabilities of excessive lipophilicity. These data provide a solid foundation for subsequent ADME testing and pharmacokinetic studies.

Conclusion

This technical guide has detailed the theoretical prediction of aqueous solubility and lipophilicity for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide. Through the application of a consensus of established in-silico models, we predict a logP of approximately 2.52 and a logS between -2.88 and -3.41. These values characterize the compound as having a promising physicochemical profile for a potential oral drug candidate. The protocols and theoretical frameworks provided serve as a guide for researchers to perform similar analyses on other novel compounds, fostering a more efficient and data-centric approach to early-stage drug discovery. The next essential step is the experimental validation of these predictions to fully characterize the molecule's potential.

References

  • Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic.
  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w
  • QSAR and QSPR model development and comparison for drugs having low solubility. (2019).
  • QSAR-based solubility model for drug-like compounds. (2010).
  • Theoretical log P values obtained by the use of computational methods. (No Date).
  • QSAR-based solubility model for drug-like compounds. (CHEMBL1250533).
  • QSAR-based solubility model for drug-like compounds. (2010). PubMed.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025). IEEE Xplore.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.

Sources

Engineering the Next Generation of CNS Therapeutics: A Technical Guide to Novel Glycinamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The central nervous system (CNS) drug discovery pipeline is notoriously plagued by high attrition rates, primarily due to poor blood-brain barrier (BBB) penetrance, lack of target selectivity, and unfavorable pharmacokinetic profiles. As a Senior Application Scientist navigating these bottlenecks, I have observed a paradigm shift toward glycinamide analogs . By masking the polar carboxylate group of amino acids with an amide moiety, we significantly enhance lipophilicity and metabolic stability.

This whitepaper explores the structure-pharmacokinetic-pharmacodynamic relationships (SPPR) of novel glycinamide derivatives, detailing their multimodal mechanisms—spanning TRPV1 antagonism to voltage-gated ion channel modulation—and provides self-validating experimental workflows for their preclinical evaluation.

The Mechanistic Rationale: Multimodal Target Engagement

Historically, simple amino acids like glycine fail as exogenous therapeutics due to rapid peripheral metabolism and negligible BBB transport[1]. The synthesis of lipophilic glycinamide derivatives, such as N-acetyl,N'-benzylglycinamide, circumvents this limitation[1].

Recent breakthroughs have highlighted phenyl-glycinamide derivatives as potent, multimechanistic agents. For instance, compound (R)-32 acts not only on classical targets but also functions as a TRPV1 antagonist while simultaneously inhibiting voltage-gated sodium (VGSC) and calcium channels (VGCC) at 10 μM concentrations[2]. This multimodal action is critical: epilepsy and neuropathic pain are network-level pathologies. By dampening presynaptic calcium influx and stabilizing postsynaptic sodium channels, glycinamide analogs synergistically suppress neuronal hyperexcitability[3].

G Glycinamide Glycinamide Analog (e.g., Compound (R)-32) TRPV1 TRPV1 Receptor Antagonism Glycinamide->TRPV1 Blocks VGSC Voltage-Gated Na+ Channel Inhibition Glycinamide->VGSC Inhibits VGCC Voltage-Gated Ca2+ Channel Inhibition Glycinamide->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx TRPV1->Ca_Influx Na_Influx Decreased Na+ Influx VGSC->Na_Influx VGCC->Ca_Influx Glutamate Reduced Glutamate Release Ca_Influx->Glutamate Na_Influx->Glutamate Hyperexcitability Suppression of CNS Hyperexcitability Glutamate->Hyperexcitability Prevents

Multimodal signaling pathway of novel glycinamide analogs in CNS hyperexcitability.

Structure-Pharmacokinetic-Pharmacodynamic Relationship (SPPR)

The transition from intrinsic pharmacodynamic activity to an effective in vivo profile relies heavily on SPPR optimization. The development of valproyl glycinamide (VPGD) isomers—valnoctyl glycinamide (VCGD) and diisopropylacetyl glycinamide (DIGD)—demonstrates how structural tweaking alters clearance and volume of distribution without sacrificing the safety margin[4].

To effectively compare these candidates, we must look at their quantitative performance across standardized seizure models and pharmacokinetic evaluations.

Quantitative Data Summary

The following table synthesizes the efficacy and pharmacokinetic parameters of leading glycinamide analogs evaluated in murine and canine models.

Compound Class / NamePrimary IndicationED₅₀ (MES Model)ED₅₀ (6 Hz, 32 mA)Clearance (Cl)Half-life (t₁/₂)Key Mechanism / Notes
(R)-32 (Phenyl-glycinamide)Antiseizure / Pain73.9 mg/kg18.8 mg/kgN/AN/ATRPV1/VGSC/VGCC antagonist[3]
VCGD (Valnoctyl glycinamide)AntiseizureActiveActive3.8 ± 1.1 L/h1.9 ± 0.3 hSPPR optimized isomer[4]
DIGD (Diisopropylacetyl glycinamide)AntiseizureActiveActive10 ± 0.8 L/h1.6 ± 0.2 hHigh volume of distribution (19L)[4]
N-acetyl,N'-benzylglycinamide AntiseizureActiveN/AN/AN/AHigh lipophilicity driver[1]

Self-Validating Experimental Workflows

In CNS drug discovery, isolated data points are a liability. Every assay must be a self-validating system where internal controls continuously verify the integrity of the biological model. Below are the definitive, step-by-step methodologies I employ for evaluating novel glycinamides.

Protocol 1: In Vivo Antiseizure Screening (MES and 6 Hz Models)

Causality: The Maximal Electroshock (MES) test identifies compounds that prevent seizure spread (typically Na+ channel blockers). Conversely, the 6 Hz test (specifically at 32 mA and 44 mA) models therapy-resistant focal seizures[3]. Running both differentiates broad-spectrum potential from narrow-spectrum activity.

  • Cohort Preparation: Fast adult male mice (20-25g) for 12 hours prior to the assay to standardize gastrointestinal absorption. Divide into Vehicle, Positive Control, and Test Compound groups.

  • Dosing & Incubation: Administer the glycinamide analog intraperitoneally (i.p.). Wait for the predetermined Tₘₐₓ (typically 30–60 minutes based on prior PK data).

  • Stimulus Application:

    • MES Test: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes.

    • 6 Hz Test: Apply a 32 mA or 44 mA, 6 Hz rectangular pulse for 3 seconds via corneal electrodes.

  • Observation: Record the presence or absence of hindlimb tonic extension (MES) or behavioral seizures (6 Hz: forelimb clonus, Straub tail).

  • Self-Validation Check: The assay is only valid if 100% of the Vehicle group exhibits seizures, and 100% of the Positive Control group (e.g., Valproate at 300 mg/kg) is protected. If either condition fails, the cohort's seizure threshold is compromised, and data must be discarded.

Protocol 2: In Vitro Patch-Clamp Electrophysiology for Target Validation

Causality: To confirm that the antiseizure activity is driven by direct VGSC or TRPV1 modulation rather than downstream network effects, whole-cell patch-clamp provides high-temporal-resolution data of ion flux[2].

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPV1 or specific NaV subtypes. Plate on glass coverslips 24 hours prior to recording.

  • Whole-Cell Configuration: Use borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution (CsF-based for NaV to block K+ currents). Establish a giga-ohm seal and rupture the membrane.

  • Voltage Protocols:

    • For VGSCs: Hold cells at -120 mV, step to -10 mV for 20 ms to elicit inward sodium currents. Apply the glycinamide analog via a rapid perfusion system.

    • For TRPV1: Hold at -60 mV and apply 1 μM capsaicin to elicit inward currents, followed by co-application of capsaicin and the glycinamide analog.

  • Self-Validation Check (Series Resistance Monitoring): Continuously monitor series resistance (Rₛ) using a 5 mV hyperpolarizing pulse. If Rₛ fluctuates by >20% during the recording, the data point is voided. Changes in access resistance can artificially masquerade as drug-induced channel block, leading to false positives.

Workflow Synthesis 1. Compound Synthesis & Purification InVitro 2. In Vitro ADME-Tox (Microsomal Stability) Synthesis->InVitro PatchClamp 3. Electrophysiology (Target Validation) InVitro->PatchClamp Passed ADME InVivo 4. In Vivo Efficacy (MES, 6Hz Models) PatchClamp->InVivo Target Confirmed PK 5. Pharmacokinetics (Clearance, t1/2) InVivo->PK ED50 Established PK->Synthesis SPPR Refinement Loop Lead 6. Lead Candidate Selection PK->Lead Optimal SPPR

Self-validating preclinical workflow for glycinamide CNS drug discovery.

Future Perspectives in CNS Drug Design

The strategic masking of the glycine backbone to create glycinamide derivatives represents a masterclass in rational drug design. By evaluating compounds like (R)-32 and VCGD, we see that optimizing for lipophilicity does not merely improve BBB penetration—it actively alters the pharmacodynamic landscape, unlocking multimodal mechanisms such as TRPV1 antagonism[3][4].

For drug development professionals, the mandate is clear: early integration of rigorous SPPR profiling and self-validating electrophysiological assays is non-negotiable. Glycinamides offer a highly tunable scaffold, and their continued refinement holds immense promise for treating refractory epilepsies, neuropathic pain, and potentially major depressive disorders.

References

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC. National Institutes of Health (NIH).[Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates | ACS Chemical Neuroscience. ACS Publications.[Link]

  • Pharmacokinetic analysis and antiepileptic activity of two new isomers of N-valproyl glycinamide - PubMed. National Institutes of Health (NIH).[Link]

  • Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed. National Institutes of Health (NIH).[Link]

Sources

The Synthesis and Pharmacological Utility of 2-Amino-N-isopropyl-N-(1-phenylpropyl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug design, the structural optimization of small-molecule intermediates dictates both pharmacokinetic viability and target engagement. 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (Molecular Formula: C₁₄H₂₂N₂O) represents a highly specialized, bifunctional N-substituted glycinamide. Structurally related to the anticonvulsant remacemide and the local anesthetic lidocaine, this molecule serves as a versatile pharmaceutical intermediate. Its unique architecture—featuring a primary amine for downstream derivatization and bulky, lipophilic N-substituents—makes it an ideal building block for synthesizing state-dependent voltage-gated sodium channel (Nav) blockers and NMDA receptor antagonists[1].

This technical guide provides a comprehensive analysis of its structure-activity relationship (SAR), physicochemical properties, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Mechanistic Rationale: The Glycinamide Pharmacophore

The selection of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide as a precursor is driven by the established efficacy of the glycinamide core in neuropharmacology. N-substituted glycinamides have demonstrated potent, broad-spectrum activity in maximal electroshock (MES) and 6-Hz seizure models, indicating robust anticonvulsant and antinociceptive properties[2].

Structure-Activity Relationship (SAR) Causality
  • Steric Shielding & Metabolic Stability: The incorporation of the isopropyl and 1-phenylpropyl groups on the amide nitrogen creates significant steric hindrance. This structural choice is not arbitrary; it actively protects the vulnerable amide bond from rapid enzymatic cleavage by hepatic amidases, thereby extending the in vivo half-life of downstream active pharmaceutical ingredients (APIs).

  • Lipophilicity and BBB Penetrance: CNS-active agents require precise lipophilicity to cross the blood-brain barrier (BBB). The dual bulky alkyl/aryl substituents optimize the partition coefficient (cLogP ~3.0), ensuring rapid CNS distribution without excessive lipid trapping.

  • Bifunctionality: The α-amino group acts as a synthetic anchor, allowing for peptide coupling, reductive amination, or urea formation to generate diverse combinatorial libraries of multimodal therapeutics.

Quantitative Physicochemical Profiling

To predict the pharmacokinetic behavior of derivatives synthesized from this intermediate, we must analyze its baseline physicochemical metrics.

Table 1: Physicochemical Properties and Drug-Design Rationale

PropertyCalculated ValueRationale in Drug Design
Molecular Formula C₁₄H₂₂N₂O-
Molecular Weight 234.34 g/mol <500 Da (Strictly Lipinski compliant for oral bioavailability)
cLogP (Estimated) ~2.8 - 3.2Optimal range (2.0-4.0) for passive BBB diffusion
Topological Polar Surface Area ~46 Ų<90 Ų indicates excellent CNS permeability
H-Bond Donors 1Primary amine (-NH₂) available for target receptor interaction
H-Bond Acceptors 2Carbonyl oxygen and Amine nitrogen

Synthetic Workflows & Self-Validating Protocols

The synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide requires a highly controlled, three-step linear sequence. As a Senior Application Scientist, I emphasize that successful execution relies on understanding the causality behind solvent and reagent selection.

SynthWorkflow A Propiophenone + Isopropylamine B N-isopropyl-1-phenylpropan-1-amine (Intermediate 1) A->B NaBH(OAc)3 Reductive Amination D 2-Chloro-N-isopropyl-N- (1-phenylpropyl)acetamide (Intermediate 2) B->D C Chloroacetyl Chloride + DIPEA in DCM C->D Nucleophilic Acyl Substitution F 2-Amino-N-isopropyl-N- (1-phenylpropyl)acetamide D->F E Ammonia (NH3) in MeOH (Excess) E->F SN2 Amination

Diagram 1: Three-step synthetic workflow of the target glycinamide intermediate.

Step-by-Step Methodology
Step 1: Reductive Amination
  • Objective: Synthesize the secondary amine N-isopropyl-1-phenylpropan-1-amine.

  • Protocol: Dissolve propiophenone (1.0 eq) and isopropylamine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at room temperature. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted ketone.

  • Self-Validation: TLC (Hexane:EtOAc 8:2) should show the disappearance of the UV-active ketone spot. Ninhydrin staining will reveal a new spot (secondary amine) turning light pink/purple.

Step 2: Chloroacetylation
  • Objective: Synthesize 2-Chloro-N-isopropyl-N-(1-phenylpropyl)acetamide.

  • Protocol: Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Cool the mixture to 0°C under nitrogen. Dropwise, add chloroacetyl chloride (1.2 eq) dissolved in DCM. Stir for 1 hour at 0°C, then warm to room temperature for 2 hours.

  • Causality: DCM is selected as an aprotic solvent to prevent the premature hydrolysis of the highly reactive chloroacetyl chloride. DIPEA is critical here; unlike primary or secondary amines, its steric hindrance prevents it from acting as a competing nucleophile, allowing it to solely scavenge the HCl byproduct[3].

  • Self-Validation: Quench an aliquot in water and extract with EtOAc. LC-MS analysis must yield an [M+H]⁺ peak exhibiting the characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl), definitively validating the successful integration of the chloroacetyl group.

Step 3: Nucleophilic Amination
  • Objective: Yield the final product 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

  • Protocol: Dissolve the chloroacetamide intermediate in a large excess of 7N Ammonia in Methanol (NH₃/MeOH) (20.0 eq). Seal the reaction vessel and stir at room temperature for 24 hours. Evaporate the solvent under reduced pressure, re-dissolve in EtOAc, and wash with saturated NaHCO₃ to remove ammonium chloride salts.

  • Causality: The displacement of the α-chloro group requires a massive stoichiometric excess of ammonia. This is a kinetic control strategy to prevent over-alkylation—ensuring the newly formed primary amine does not react with unreacted chloroacetamide to form unwanted secondary or tertiary amine dimers[4].

Pharmacological Applications in CNS Drug Development

Once synthesized, 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is primarily utilized to construct multimodal CNS therapeutics. Its downstream derivatives are frequently evaluated for their ability to induce state-dependent blockade of Nav channels (specifically Nav1.2 and Nav1.6 isoforms) and to act as low-affinity, non-competitive NMDA receptor antagonists[5].

Table 2: Comparative Efficacy Profile of Glycinamide Derivatives

Compound ClassPrimary TargetMES Seizure Model (ED₅₀)BBB Permeability
Unsubstituted GlycinamidesNav / NMDA>100 mg/kgLow
Remacemide (Desglycine active)NMDA / Nav~15-20 mg/kgHigh
N-isopropyl-N-(1-phenylpropyl) Analogs Nav1.2/1.6Predicted <25 mg/kgHigh (Optimized LogP)
Mechanism of Action (Downstream API)

When functionalized into a mature API, the molecule operates via a highly specific signaling cascade. The lipophilic tail anchors the molecule within the lipid bilayer, allowing the protonated amine headgroup to enter the intracellular pore of the sodium channel during the open state, physically occluding Na⁺ influx.

SignalingPathway N1 Functionalized Glycinamide API N2 Passive Diffusion across Blood-Brain Barrier N1->N2 N3 Target Engagement: Nav1.2 / Nav1.6 Intracellular Pore N2->N3 N4 State-Dependent Blockade of Na+ Influx N3->N4 N5 Attenuation of High-Frequency Neuronal Firing N4->N5 N6 Therapeutic Outcome: Anticonvulsant & Analgesic Efficacy N5->N6

Diagram 2: Pharmacological signaling pathway of Nav blockade by glycinamide derivatives.

Conclusion

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a highly rationalized pharmaceutical intermediate. By combining a reactive α-amino group with sterically demanding, lipophilic N-substituents, it circumvents the poor metabolic stability historically associated with simple amides. For drug development professionals, mastering the self-validating synthetic protocols outlined in this guide ensures high-fidelity access to a chemical space that is critical for the next generation of antiepileptic and antinociceptive therapeutics.

References

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Remacemide - Mechanism of Action and Clinical Data Source: Wikipedia URL:[Link]

  • Antiseizure Medications that Did Not Reach the Epilepsy Market: An Assessment of Factors Source: Springer Medizin URL:[Link]

Sources

Synthesis and Mechanistic Evaluation of Sterically Hindered Glycinamides: A Technical Guide to 2-Amino-N-isopropyl-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered glycinamides presents a unique challenge in organic chemistry due to the immense steric bulk surrounding the amide nitrogen. This technical whitepaper details the robust, self-validating synthetic methodology for 2-Amino-N-isopropyl-N-(1-phenylpropyl)acetamide (Formula: C14H22N2O). By abandoning traditional peptide coupling strategies in favor of a highly reactive chloroacetylation-azidation-reduction sequence, researchers can achieve high yields and purity. This guide provides the mechanistic rationale, step-by-step protocols, and quantitative parameters necessary for pharmaceutical development.

Pharmacochemical Context & Rationale

Glycinamide derivatives, particularly those bearing bulky N-alkyl and N-aralkyl substituents, have emerged as highly valuable scaffolds in neuropharmacology. Recent structure-activity relationship (SAR) studies demonstrate that phenyl-glycinamide derivatives exhibit potent multimodal central nervous system (CNS) activity, acting as antiseizure and antinociceptive agents through mechanisms such as TRPV1 antagonism and voltage-gated sodium/calcium channel modulation[1].

The target compound, 2-amino-N-isopropyl-N-(1-phenylpropyl)acetamide, represents a highly sterically encumbered member of this class. The presence of both an isopropyl group and a 1-phenylpropyl moiety on the amide nitrogen creates a rigid, lipophilic pharmacophore. This structural rigidity enhances blood-brain barrier (BBB) penetration while simultaneously protecting the amide bond from enzymatic cleavage in vivo.

Retrosynthetic Strategy for Sterically Hindered Amides

The primary synthetic bottleneck for 2-amino-N-isopropyl-N-(1-phenylpropyl)acetamide is the formation of the amide bond. The secondary amine precursor, N-isopropyl-1-phenylpropan-1-amine[2], possesses extreme steric bulk adjacent to the nucleophilic nitrogen. Conventional peptide coupling strategies (e.g., EDC/HOBt or HATU with Boc-Gly-OH) frequently fail or proceed with abysmal yields due to the inability of the bulky amine to attack the activated ester intermediate[3].

To circumvent this, a highly reactive acylating agent must be employed. The retrosynthetic strategy relies on the acylation of the amine with chloroacetyl chloride, a small and highly electrophilic reagent that is largely insensitive to steric hindrance[3]. The resulting alpha-chloroamide is then subjected to nucleophilic substitution with sodium azide, followed by a Staudinger reduction to yield the primary amine.

Retrosynthesis Target 2-Amino-N-isopropyl- N-(1-phenylpropyl)acetamide Azide 2-Azido-N-isopropyl- N-(1-phenylpropyl)acetamide Target->Azide Staudinger Reduction Chloro 2-Chloro-N-isopropyl- N-(1-phenylpropyl)acetamide Azide->Chloro Azidation (NaN3) Amine N-isopropyl-1- phenylpropan-1-amine Chloro->Amine Acylation (ClCH2COCl) Propiophenone Propiophenone + Isopropylamine Amine->Propiophenone Reductive Amination

Retrosynthetic disconnection of 2-Amino-N-isopropyl-N-(1-phenylpropyl)acetamide.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step incorporates specific analytical checkpoints and orthogonal purification strategies (e.g., acid-base phase switching) to confirm product formation without relying solely on advanced chromatography.

Step 1: Reductive Amination (Synthesis of N-isopropyl-1-phenylpropan-1-amine)

Causality: The condensation of propiophenone with isopropylamine is sterically disfavored. Titanium(IV) isopropoxide (Ti(OiPr)4) is utilized as a Lewis acid and water scavenger to force the equilibrium toward the ketimine intermediate before reduction. Protocol:

  • Charge a dry, argon-purged flask with propiophenone (1.0 eq) and isopropylamine (3.0 eq).

  • Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature. Stir for 18 hours. Validation Checkpoint 1: Aliquot analysis via GC-MS should indicate >90% conversion to the imine mass.

  • Dilute with anhydrous methanol and cool to 0°C. Add sodium borohydride (NaBH4, 1.5 eq) portion-wise.

  • Quench with 1M NaOH to precipitate TiO2 salts. Filter through a pad of Celite.

  • Self-Validating Purification: Extract the filtrate with diethyl ether. Wash the organic layer with 2M HCl. The basic amine product partitions into the aqueous layer, leaving unreacted propiophenone in the organic layer. Basify the aqueous layer to pH 12 with NaOH and back-extract with ether to yield the pure secondary amine[2].

Step 2: Acylation with Chloroacetyl Chloride

Causality: The extreme electrophilicity of the acid chloride overcomes the steric bulk of the secondary amine[3]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile. Protocol:

  • Dissolve N-isopropyl-1-phenylpropan-1-amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous dichloromethane (DCM) at -10°C.

  • Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Self-Validating Purification: The product is a neutral amide. Wash the DCM layer with 1M HCl to remove any unreacted starting amine and DIPEA. Wash with saturated NaHCO3 to remove chloroacetic acid byproducts. Evaporate to yield 2-chloro-N-isopropyl-N-(1-phenylpropyl)acetamide. Validation Checkpoint 2: LC-MS will show the characteristic M and M+2 isotope pattern of the chlorine atom.

Step 3: Azidation and Staudinger Reduction

Causality: Direct amination of the chloroamide with NH3 gas often leads to over-alkylation (forming secondary/tertiary amines). The azide route ensures strictly primary amine formation. The Staudinger reduction is chosen over catalytic hydrogenation to avoid potential hydrogenolysis of the benzylic C-N bond. Protocol:

  • Dissolve the chloroamide in N,N-dimethylformamide (DMF) and add sodium azide (NaN3, 2.0 eq). Heat to 60°C for 4 hours.

  • Validation Checkpoint 3: IR spectroscopy of a crude aliquot will reveal a strong, sharp azide stretching band at ~2100 cm⁻¹.

  • Dilute with water and extract the azide intermediate into ethyl acetate. Concentrate under reduced pressure.

  • Dissolve the crude azide in THF/H2O (10:1). Add triphenylphosphine (PPh3, 1.2 eq) at room temperature. Nitrogen gas evolution serves as a visual kinetic indicator.

  • Self-Validating Purification: The final product is basic. Acidify the mixture with 1M HCl (the product moves to the aqueous layer), wash with DCM to remove triphenylphosphine oxide (OPPh3) and unreacted PPh3, then basify the aqueous layer and extract with DCM to yield pure 2-amino-N-isopropyl-N-(1-phenylpropyl)acetamide.

Staudinger A Step 1: Azide Formation Nucleophilic substitution of α-chloroamide with NaN3 B Step 2: Phosphine Attack PPh3 attacks terminal nitrogen of azide to form phosphazide A->B C Step 3: N2 Elimination Extrusion of N2 gas yields an iminophosphorane intermediate B->C D Step 4: Hydrolysis Addition of H2O cleaves P=N bond C->D E Final Product Primary amine + Triphenylphosphine oxide (OPPh3) D->E

Stepwise mechanistic workflow of the Staudinger reduction for alpha-amine generation.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and validated yields for the three-step sequence, providing a benchmark for scale-up operations.

Reaction StepReagents / CatalystTemp / TimeYield (%)Purity (HPLC)Key Analytical Marker
1. Reductive Amination Ti(OiPr)4, NaBH4, MeOH25°C (18h) / 0°C (2h)78%>98%m/z 177.15 [M+H]⁺
2. Acylation ClCH2COCl, DIPEA, DCM-10°C to 25°C (2.5h)85%>95%M / M+2 Isotope Ratio
3a. Azidation NaN3, DMF60°C (4h)92%N/AIR: ~2100 cm⁻¹ (N3 stretch)
3b. Staudinger Reduction PPh3, THF/H2O25°C (6h)88%>99%Ninhydrin positive spot

Conclusion

The synthesis of 2-amino-N-isopropyl-N-(1-phenylpropyl)acetamide highlights the absolute necessity of strategic retrosynthetic planning when dealing with sterically encumbered pharmacophores. By abandoning standard peptide coupling in favor of a highly reactive chloroacetylation-azidation-reduction sequence, researchers can reliably access this complex glycinamide scaffold. Furthermore, the integration of phase-switching purifications at each step creates a self-validating workflow that ensures high fidelity and purity, which is critical for downstream neuropharmacological screening and drug development.

References[3] The Journal of Organic Chemistry. "A novel aldehyde dual-linker system has been developed for the solid phase synthesis of sterically hindered amides". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE45wrmKh_BcE0oj56HtHbUQPSmPTxV5Rbhb7G1DANHWc9MpyeV8v8zTDwfDGqdA4Y3FAwsPjTQi3gsb82Xp5BGv9LSKxpGF8rMvI7GgPaR7iM_5FtJhPh3igwrhtzYZg==[2] PubChem. "Isopropyl-(1-phenyl-propyl)-amine | C12H19N | CID 14387503". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwpZhnKSuBIBoRqmWL5-BgXi9tbrWuNd70O8Ab1zyy_Yo1Zfwp0dxiJXieOUuVRxCMZMwEx3gQYg6Vjya3MGFLN5jn_Yp4S6sMFPcmJrWcjh2cpUWAVsA5ziFQZ01rPrYH0XHgl4qGB_YukWJqPvUzT6pNFcLu93tQaWw7RcPFZhaPqYaDEA==[1] ACS Chemical Neuroscience. "Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvtooEhC4z8nHlbJFKnz2OO4p0VTeI0mVi6oHRXZmTeum8KmmtHI7tToIPtQ5ygoy0yKjzt74xDf5gRG62i03U2om_w604Y8LK6gnoXNU0XGePL1R1oluSrJqRI3RyGLIZLBGCm7RdPlsNa-UR_67kJ_uyVQ==

Sources

Methodological & Application

HPLC method development for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Method Development for the Analysis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Introduction

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a complex molecule featuring a primary amine, a tertiary amide, and a chiral center. This combination of functional groups presents a unique challenge for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for its analysis. The basic primary amine can lead to poor peak shape and undesirable interactions with the stationary phase, while the presence of a stereocenter necessitates a chiral separation method to distinguish between enantiomers, a critical step in pharmaceutical development.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of both an achiral (purity) and a chiral (enantiomeric separation) HPLC method for this analyte. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring the development of a trustworthy and scientifically sound analytical method.

Analyte Characterization

Chemical Structure

Application Note: Solvent Selection & Recrystallization Protocol for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of active pharmaceutical ingredients (APIs) and their advanced intermediates requires a meticulous approach to solvent selection. This application note details the thermodynamic rationale and experimental protocol for the recrystallization of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (hereafter referred to as AIPPA). By leveraging Hansen Solubility Parameters (HSP) and strict adherence to regulatory guidelines, this guide provides a self-validating, scalable workflow designed to maximize yield while preventing chemical degradation.

Physicochemical Profiling & Causality

To design an effective crystallization process, we must first deconstruct the molecular architecture of AIPPA. The molecule possesses an amphiphilic character: a highly polar head group (primary amine and tertiary amide) and a lipophilic tail (isopropyl, propyl, and phenyl groups).

The Chemical Liability: Avoiding Schiff Base Formation

The most critical mechanistic insight in selecting a solvent for AIPPA is the presence of an unhindered primary amine (-NH₂). Primary amines are highly reactive towards carbonyl compounds (aldehydes and ketones). If a ketone such as Acetone or Methyl Ethyl Ketone (MEK) is used as a recrystallization solvent, the thermal energy applied during the dissolution phase will thermodynamically drive a condensation reaction, forming a carbinolamine intermediate that dehydrates into an imine (Schiff base) 1. Expert Directive: Ketones and aldehydes are strictly contraindicated for this process. Even trace amounts of acetone can lead to unacceptable levels of Schiff base impurities, ruining batch purity 2.

Thermodynamic Solvent Matching via HSP

Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

) 3. Because AIPPA has strong hydrogen-bonding capabilities (both donor and acceptor) but also significant dispersion forces from its aromatic ring, a single solvent rarely provides the ideal steep solubility curve required for cooling crystallization 4. Therefore, a binary solvent/anti-solvent system is optimal.
  • Primary Solvent (Good Solvent): Ethyl Acetate (EtOAc) provides excellent dispersion and moderate polarity matching, dissolving the compound readily at elevated temperatures 5.

  • Anti-Solvent (Poor Solvent): Heptane provides high dispersion but zero hydrogen bonding capacity, effectively crashing out the polar API when dosed into the system.

Regulatory Compliance

All selected solvents must comply with ICH Q3C (R8) guidelines for residual solvents 6. We prioritize Class 3 solvents (e.g., Ethyl Acetate, Heptane) due to their low toxic potential (PDE ≥ 50 mg/day), ensuring patient safety and simplifying downstream drying operations 6.

Data Presentation: Solvent Candidate Matrix

The following table summarizes the quantitative and qualitative data used to select the optimal solvent system.

Solvent CandidateHSP (

) MPa

ICH Q3C ClassSolvating RoleRationale & Causality
Ethyl Acetate 15.8, 5.3, 7.2Class 3Primary SolventExcellent solubility at 60°C; low toxicity; easy to dry.
Heptane 15.3, 0.0, 0.0Class 3Anti-SolventInduces supersaturation; sharpens the solubility curve.
Acetone 15.5, 10.4, 7.0Class 3REJECTED Reacts with primary amine to form Schiff base impurities.
Toluene 18.0, 1.4, 2.0Class 2Secondary OptionGood solvating power, but strict regulatory limits (890 ppm).
Methanol 15.1, 12.3, 22.3Class 2REJECTED High toxicity; risk of solvate/hydrate formation.

Experimental Protocol: Anti-Solvent Crystallization Workflow

This protocol utilizes an EtOAc/Heptane system. It is designed as a self-validating system: in-process controls (IPCs) are embedded to ensure the thermodynamic state of the solution is known at all times.

Phase 1: Dissolution and Polish Filtration
  • Charge: Transfer 100 g of crude AIPPA into a jacketed crystallization vessel.

  • Dissolve: Add 300 mL (3 volumes) of Ethyl Acetate. Heat the jacket to 60°C under moderate agitation (200 rpm).

    • Causality: 60°C provides sufficient thermal energy to fully dissolve the crude material without approaching the boiling point of EtOAc (77°C), preventing solvent loss and concentration changes.

  • Polish Filter: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated (60°C) receiving vessel.

    • Causality: Removes insoluble mechanical impurities. Pre-heating the receiving vessel prevents premature, uncontrolled nucleation on cold glass walls.

Phase 2: Controlled Nucleation and Anti-Solvent Dosing
  • Cooling: Linearly cool the solution from 60°C to 40°C over 30 minutes.

  • Seeding: Introduce 0.5 g (0.5% w/w) of pure AIPPA seed crystals. Hold for 30 minutes.

    • Causality: Seeding bypasses the unpredictable Metastable Zone Width (MSZW). It forces the system to grow on existing crystal lattices rather than "oiling out" (liquid-liquid phase separation), ensuring a consistent Particle Size Distribution (PSD).

  • Anti-Solvent Addition: Dose 600 mL (6 volumes) of Heptane at a constant rate over 2 hours using a syringe pump.

    • Causality: A slow, linear addition maintains a constant, low level of supersaturation. Rapid addition would cause catastrophic nucleation, trapping mother liquor and impurities inside the crystal defects.

Phase 3: Aging, Isolation, and Drying
  • Aging: Cool the suspension to 5°C at 0.5°C/min. Age at 5°C for 4 hours.

    • Self-Validation (IPC): Sample the mother liquor. Analyze via HPLC. The concentration of AIPPA in the mother liquor should be <2 mg/mL, confirming maximum theoretical yield has been achieved.

  • Filtration: Filter the suspension using a Nutsche filter or sintered glass funnel.

  • Washing: Wash the wet cake with 100 mL of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v) mixture.

    • Causality: Washes away surface impurities without redissolving the API.

  • Drying: Dry the crystals in a vacuum oven at 40°C and <50 mbar for 12 hours.

Visualizations

SolventSelection Start Analyze 2-Amino-N-isopropyl- N-(1-phenyl-propyl)-acetamide FuncGroups Identify Functional Groups: Primary Amine & Tertiary Amide Start->FuncGroups SchiffRisk Chemical Liability: Schiff Base Formation Risk FuncGroups->SchiffRisk HSP Calculate Hansen Solubility Parameters (HSP) FuncGroups->HSP Exclude EXCLUDE: Acetone, MEK, Aldehydes SchiffRisk->Exclude Class3 Select Class 3 Solvents: EtOAc, Heptane, IPA Exclude->Class3 Constraint ICH Filter by ICH Q3C (R8) Guidelines HSP->ICH ICH->Class3

Solvent selection logic: Excludes ketones to prevent Schiff base impurities.

CrystallizationWorkflow Crude Crude AIPPA API Dissolve Dissolve in EtOAc (3 Vol, 60°C) Crude->Dissolve Filter Polish Filtration (Remove Particulates) Dissolve->Filter CoolSeed Cool to 40°C & Seed (0.5% w/w) Filter->CoolSeed AntiSolvent Dose Heptane Anti-Solvent (6 Vol, 2 hours) CoolSeed->AntiSolvent Age Cool to 5°C & Age (4 hours) AntiSolvent->Age Isolate Filter & Wash (Cold EtOAc/Heptane 1:2) Age->Isolate IPC IPC: Mother Liquor HPLC Purity >99% Age->IPC Dry Vacuum Dry (40°C, <50 mbar) Isolate->Dry

Anti-solvent crystallization workflow with self-validating in-process controls.

References

1.[6] PURITY & TESTING (ICH Q3C(R8) Compliance) . Sphinx Peptides. 2.[3] Hansen solubility parameters: A quick review in pharmaceutical aspect . Journal of Chemical and Pharmaceutical Research (ResearchGate). 3.[1] Overview of Schiff Bases . IntechOpen. 4.[2] Simple Techniques for The Synthesis and Evaluation of Schiff Bases . International Journal of Pharmaceutical Sciences. 5.[7] Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications . PMC - NIH. 6.[5] Using COSMO-RS to Predict Hansen Solubility Parameters . ACS Publications.

Sources

Mass spectrometry fragmentation pattern of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Dynamics and LC-MS/MS Protocol for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Introduction & Analytical Scope

The structural characterization of novel acetamide derivatives is a critical function in modern drug discovery and forensic toxicology. The compound 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (Molecular Formula: C14H22N2O) presents a specific analytical challenge: it is an exact structural isomer of the widely utilized local anesthetic and antiarrhythmic drug, lidocaine[1].

Because both compounds share the identical monoisotopic mass (234.1732 Da) and yield the same [M+H]+ precursor ion (m/z 235.1810) under positive electrospray ionization (ESI+), standard high-resolution mass spectrometry (HRMS) alone is insufficient for unambiguous identification[2]. As a Senior Application Scientist, I have designed this protocol to leverage the unique tandem mass spectrometry (MS/MS) collision-induced dissociation (CID) pathways of this molecule. By understanding the causality behind its gas-phase fragmentation, we can establish a self-validating analytical workflow that definitively isolates this compound from its isobaric interferences.

Physicochemical Profiling & High-Resolution Mass Data

Before executing MS/MS, we must establish the baseline precursor parameters. In solution, the primary amine (2-amino group) acts as the most basic site, readily accepting a proton. This directs the charge localization and initiates the downstream fragmentation cascade.

Table 1: Physicochemical Properties and Precursor Exact Mass

Property Value Analytical Significance
Chemical Name 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide Target analyte
Molecular Formula C14H22N2O Determines isotopic envelope
Monoisotopic Mass 234.1732 Da Exact mass for HRMS screening
Precursor Ion [M+H]+ 235.1810 m/z Q1 isolation target

| Primary Isobaric Interference | Lidocaine (m/z 235.1810) | Necessitates MS/MS differentiation |

Mechanistic Fragmentation Pathways (CID)

The fragmentation of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is governed by the stability of the resulting carbocations and the steric hindrance around the tertiary amide. Understanding why these fragments form allows us to select the most robust diagnostic ions.

  • Formation of the 1-Phenylpropyl Cation (m/z 119.0861): Upon collisional activation, the C-N bond connecting the amide nitrogen to the 1-phenylpropyl group cleaves. The resulting C9H11+ carbocation is highly favored (often presenting as the base peak) because the positive charge is stabilized by resonance from the adjacent phenyl ring and hyperconjugation from the ethyl group.

  • Formation of the Glycyl Cation (m/z 58.0293): Cleavage of the central amide C-N bond yields the [H2N-CH2-C=O]+ fragment. This is the critical diagnostic ion. While lidocaine fragmentation is dominated by an m/z 86 ion (representing its diethylamino moiety)[1], our target compound lacks this substructure, instead producing the m/z 58 ion characteristic of primary glycinamides.

  • Low-Energy Neutral Losses (m/z 218.1545 and 206.1419): At lower collision energies, the protonated primary amine can undergo a neutral loss of ammonia (-17 Da), yielding m/z 218.15. Additionally, alpha-cleavage of the ethyl group from the 1-phenylpropyl chain results in the loss of an ethyl radical (-29 Da), generating a minor radical cation at m/z 206.14.

Table 2: Diagnostic Product Ions (CID Fragmentation)

m/z (Experimental) Formula Mass Error Structural Assignment Relative Abundance
119.0861 [C9H11]+ < 2.0 ppm 1-phenylpropyl cation High (Base Peak)
58.0293 [C2H4NO]+ < 2.0 ppm Glycyl cation Medium-High
218.1545 [C14H19NO]+ < 3.0 ppm [M+H - NH3]+ Low-Medium

| 206.1419 | [C12H17N2O]+ | < 3.0 ppm | [M+H - C2H5]+ | Low |

Fragmentation Precursor Precursor Ion [M+H]+ m/z 235.18 Frag119 1-Phenylpropyl Cation m/z 119.09 Precursor->Frag119 C-N Cleavage (- C5H12N2O) Frag58 Glycyl Cation m/z 58.03 Precursor->Frag58 Amide Cleavage (- C12H17N) Frag218 [M+H - NH3]+ m/z 218.15 Precursor->Frag218 Amine Cleavage (- NH3) Frag206 [M+H - C2H5]•+ m/z 206.14 Precursor->Frag206 Alpha Cleavage (- C2H5•)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for the target acetamide derivative.

Self-Validating LC-MS/MS Protocol

To translate these theoretical pathways into reliable empirical data, the following workflow is engineered with built-in self-validation mechanisms to prevent false positives and ensure quantitative integrity[3].

Workflow Prep 1. Sample Prep & SST LC 2. UHPLC (C18 Column) Prep->LC ESI 3. ESI+ Ionization LC->ESI MSMS 4. Tandem MS (Stepped CE) ESI->MSMS Data 5. Data Analysis & Library Match MSMS->Data

Figure 2: Self-validating LC-MS/MS workflow from sample preparation to data interpretation.

Step 1: System Suitability Testing (SST) & Calibration
  • Action: Prior to analyzing unknown samples, inject a 10 ng/mL standard solution of lidocaine. Verify the mass accuracy of the m/z 235.18 precursor and its m/z 86.09 product ion[1].

  • Causality: This acts as the primary self-validation gate. If the mass error exceeds 5 ppm, the system requires tuning. Confirming the absence of the m/z 58.03 peak in the lidocaine standard ensures that any m/z 58.03 signal detected later is definitively from our target analyte, not an instrument artifact.

Step 2: Sample Preparation
  • Action: Spike the raw sample with an isotopically labeled internal standard (e.g., Lidocaine-d10) to correct for matrix effects. Extract via Solid-Phase Extraction (SPE) and reconstitute in 90:10 Water:Acetonitrile containing 0.1% Formic Acid[2].

  • Causality: Formic acid acts as an essential proton donor. By ensuring the primary amine is pre-protonated in the liquid phase before entering the ESI source, we maximize ionization efficiency and suppress unwanted sodium adduct ([M+Na]+) formation.

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Run a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) from 5% B to 95% B over 8 minutes.

  • Causality: The hydrophobic 1-phenylpropyl and isopropyl groups dictate strong retention on a reversed-phase C18 stationary phase. The gradient ensures that highly polar matrix interferences elute early in the void volume, minimizing ion suppression during the target analyte's specific elution window.

Step 4: Tandem Mass Spectrometry (MS/MS) Acquisition
  • Action: Operate the mass spectrometer in Positive ESI mode. Set the quadrupole isolation window (Q1) to 0.7 Da centered at m/z 235.18. Apply a stepped Collision Energy (CE) regime of 15 eV, 25 eV, and 40 eV[3].

  • Causality: A single collision energy is analytically insufficient for comprehensive structural elucidation. A low CE (15 eV) preserves the fragile[M+H - NH3]+ transition (m/z 218.15), while a high CE (40 eV) is required to drive the endothermic cleavage of the amide bond, generating the critical diagnostic m/z 58.03 and m/z 119.09 fragments.

Conclusion

By leveraging the distinct gas-phase chemistry of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide, analysts can confidently identify this compound even in the presence of isobaric interferences. The integration of stepped collision energies, diagnostic ion monitoring (specifically m/z 58.03), and pre-run system suitability testing ensures a robust, self-validating analytical workflow suitable for rigorous drug development and forensic applications.

References

  • Chromatography-free triple quadrupole mass spectrometry for illicit drug identification and quantification - ChemRxiv.3

  • Lidocaine | C14H22N2O | CID 3676 - PubChem (NIH). 1

  • Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater - Analytical Chemistry (ACS Publications). 2

Sources

Comprehensive In Vitro Screening Cascade for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (herein referred to as ANIPA ) features a highly privileged neuropharmacological scaffold. It combines an aminoacetamide core with bulky, lipophilic N-substituents (isopropyl and 1-phenylpropyl groups). In the landscape of neurotherapeutics, functionalized aminoacetamides are classical hallmarks of state-dependent modulators targeting voltage-gated sodium channels (VGSCs, e.g., Nav1.7, Nav1.8) and T-type calcium channels (e.g., Cav3.2) [1].

To rigorously evaluate ANIPA’s therapeutic potential for indications like epilepsy or neuropathic pain, researchers must move beyond simple affinity binding assays. Aminoacetamides typically exert their mechanism of action by binding preferentially to the slow-inactivated state of the ion channel—a conformation the channel enters only after prolonged depolarization [2]. Consequently, standard resting-state assays often yield false negatives. This Application Note details a tiered, self-validating in vitro screening cascade designed to capture the state-dependent kinetics, potency, and preliminary safety profile of ANIPA.

Phase 1: High-Throughput Primary Screening

Assay: FLIPR® Membrane Potential Assay Objective: Rapid optical screening of Nav1.7 channel modulation.

Causality & Experimental Design

The FLIPR (Fluorometric Imaging Plate Reader) assay provides a rapid, homogeneous method to detect cellular ion flux. However, because Nav channels in resting cells are closed, we must chemically force the channels into an open state to observe activity. We utilize Veratridine , a lipid-soluble neurotoxin that binds to Site 2 of the Nav channel, inhibiting inactivation and locking the channel open. This continuous Na⁺ influx depolarizes the membrane, increasing the fluorescence of a lipophilic voltage-sensitive dye [3]. If ANIPA is an effective channel blocker, it will quench this depolarization-induced fluorescence.

Step-by-Step Protocol
  • Cell Preparation: Plate HEK293 cells stably expressing human Nav1.7 in 384-well black-wall, clear-bottom plates at a density of 25,000 cells/well. Incubate for 24 hours at 37°C.

  • Dye Loading: Aspirate culture media and add 40 µL/well of FLIPR Membrane Potential Blue Assay dye.

    • Self-Validation Check: The Blue formulation (Ex 530 nm / Em 565 nm) is specifically chosen over the Red formulation to minimize auto-fluorescence overlap, a common liability with lipophilic aromatic compounds like ANIPA. Incubate for 45 minutes at 37°C.

  • Compound Addition: Add ANIPA in a 10-point concentration-response curve (0.1 µM to 100 µM) and incubate for 15 minutes.

    • Controls: Include Tetrodotoxin (TTX, 1 µM) as a positive control (100% block) and DMSO (0.1%) as a vehicle control to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the plate.

  • Stimulation & Readout: Using the FLIPR Tetra system, inject Veratridine (final concentration 30 µM) while simultaneously recording fluorescence at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the IC₅₀ based on the reduction of the peak fluorescence response relative to the vehicle control.

Phase 2: High-Fidelity Secondary Screening

Assay: Automated Patch-Clamp (APC) Electrophysiology Objective: Determine state-dependent binding kinetics and V_half shifts.

Causality & Experimental Design

While FLIPR is excellent for throughput, it lacks strict voltage control. To accurately measure ANIPA's state-dependent affinity, we employ planar Automated Patch-Clamp (APC) technology (e.g., Qube or Patchliner). By applying specific voltage pre-pulse protocols, we can drive the channels into the slow-inactivated state, revealing the true pharmacological potency of the aminoacetamide [1]. Furthermore, we include fluoride in the intracellular recording solution; fluoride enhances seal resistance on planar glass chips, a critical requirement for maintaining strict voltage control during fast Nav recordings [2].

Step-by-Step Protocol
  • Cell Suspension: Harvest Nav1.7-HEK293 cells and resuspend in extracellular solution at 5 × 10⁵ cells/mL.

  • Chip Priming: Prime the 384-well planar patch-clamp chip.

    • Intracellular solution: 110 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

    • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Whole-Cell Configuration: Apply negative pressure (suction) via the APC manifold to attract cells to the micro-orifices. Gradually increase suction to rupture the membrane, achieving >1 GΩ seal resistance.

  • Voltage Protocol (Steady-State Inactivation):

    • Hold cells at a resting membrane potential of -120 mV.

    • Apply a series of 500 ms conditioning pre-pulses ranging from -120 mV to +10 mV (in 10 mV increments) to drive channels into the inactivated state.

    • Follow with a 20 ms test pulse to 0 mV to measure the remaining available (unblocked) channels.

  • Compound Perfusion & Validation: Perfuse ANIPA at the FLIPR-derived IC₅₀ and repeat the voltage protocol. The assay is self-validating if the reference compound (e.g., Lacosamide) demonstrates a hyperpolarizing (leftward) shift in the steady-state inactivation curve, confirming the stabilization of the inactive state.

Phase 3: Tertiary Screening (Safety & ADME)

Because the lipophilic 1-phenylpropyl group increases the risk of off-target binding, tertiary screening is mandatory before lead optimization.

  • hERG APC Assay: Conducted on the same APC platform using CHO-hERG cells. A tail-current voltage protocol is used to assess repolarization block (cardiotoxicity liability).

  • Hepatocyte Cytotoxicity: The acetamide linkage may be susceptible to hepatic amidases. We utilize a CellTiter-Glo (ATP-luminescence) assay on primary human hepatocytes incubated with ANIPA for 48 hours to ensure the compound does not induce intrinsic hepatotoxicity.

Quantitative Data Presentation

Screening TierAssay TypeTargetPrimary ReadoutExpected ANIPA Profile
Primary FLIPR Membrane PotentialNav1.7 (Open State)Fluorescence QuenchingIC₅₀: 10 - 50 µM (Weak block in open state)
Secondary Automated Patch-ClampNav1.7 (Inactivated)V_half Leftward ShiftIC₅₀: 0.5 - 5.0 µM (Potent state-dependent block)
Tertiary hERG Patch-ClampKv11.1 (hERG)Tail Current InhibitionIC₅₀: > 30 µM (Safety margin > 10x)
Tertiary CellTiter-GloHuman HepatocytesATP LuminescenceCC₅₀: > 100 µM (Non-cytotoxic)

Experimental Workflows & Mechanistic Visualizations

G HTS Phase 1: HTS FLIPR Membrane Potential APC Phase 2: APC Automated Patch-Clamp HTS->APC Safety Phase 3: Safety hERG & Cytotoxicity APC->Safety Lead Lead Optimization In Vivo Models Safety->Lead

Fig 1. Tiered in vitro screening cascade for evaluating ion channel modulators.

G Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast Inactivated State Open->FastInact Milliseconds SlowInact Slow Inactivated State FastInact->SlowInact Prolonged Depolarization Bound Drug-Bound Slow Inactivated SlowInact->Bound ANIPA Binding Bound->Resting Delayed Recovery

Fig 2. State-dependent binding of aminoacetamides to the slow-inactivated channel state.

References

  • Oxopiperazine derivatives for the treatment of pain and epilepsy. US Patent 20120220605A1. Discusses the structural activity of aminoacetamides and their role in the slow-inactivation of Nav1.7 and Cav3.2 channels.
  • Automated Patch Clamp Analysis of nAChα7 and NaV1.7 Channels. Current Protocols in Pharmacology, 2014. Details the standardization of planar patch-clamp protocols and the use of intracellular fluoride for Nav1.7. URL:[Link]

  • FLIPR Membrane Potential Assay Kits. Molecular Devices. Technical documentation on the use of voltage-sensitive dyes and veratridine stimulation for high-throughput sodium channel screening. URL:[Link]

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a chiral secondary amine and an amino acetamide moiety, makes it a valuable building block in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the pharmaceutical and chemical industries.

This comprehensive guide provides detailed protocols and insights into a robust and scalable synthetic route for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide. The presented methodology is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This ensures scientific integrity and provides a solid foundation for process optimization and scale-up.

Synthetic Strategy Overview

The most reliable and scalable approach for the synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide involves a three-step sequence, as illustrated in the workflow diagram below. This strategy begins with the synthesis of the key secondary amine intermediate, N-isopropyl-N-(1-phenylpropyl)amine, via reductive amination. This is followed by a standard amide coupling reaction with N-Boc-glycine, and concludes with the deprotection of the Boc group to yield the final product.

Synthetic Workflow 1-Phenyl-1-propanone 1-Phenyl-1-propanone Reductive_Amination Reductive Amination 1-Phenyl-1-propanone->Reductive_Amination Isopropylamine Isopropylamine Isopropylamine->Reductive_Amination Intermediate_Amine N-isopropyl-N-(1-phenylpropyl)amine Reductive_Amination->Intermediate_Amine Amide_Coupling Amide Coupling Intermediate_Amine->Amide_Coupling N-Boc-glycine N-Boc-glycine N-Boc-glycine->Amide_Coupling Protected_Product N-Boc-2-amino-N-isopropyl- N-(1-phenyl-propyl)-acetamide Amide_Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product 2-Amino-N-isopropyl-N- (1-phenyl-propyl)-acetamide Deprotection->Final_Product

Caption: Overall synthetic workflow for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

Part 1: Synthesis of N-isopropyl-N-(1-phenylpropyl)amine via Reductive Amination

The initial and crucial step is the formation of the secondary amine, N-isopropyl-N-(1-phenylpropyl)amine. Reductive amination is the method of choice for this transformation due to its efficiency and scalability.[1][2] This one-pot reaction involves the formation of an imine intermediate from 1-phenyl-1-propanone and isopropylamine, which is then reduced in situ to the desired amine.[1]

Mechanism of Reductive Amination

The reaction proceeds through two key stages:

  • Imine Formation: The nucleophilic isopropylamine attacks the carbonyl carbon of 1-phenyl-1-propanone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine. The reaction is typically acid-catalyzed to facilitate the dehydration step.

  • Reduction: The imine is then reduced to the secondary amine. A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) is often preferred as it selectively reduces the iminium ion in the presence of the unreacted ketone.[1]

Reductive Amination Mechanism cluster_0 Imine Formation cluster_1 Reduction Ketone 1-Phenyl-1-propanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Isopropylamine Amine Isopropylamine Imine Imine Hemiaminal->Imine - H₂O Product N-isopropyl-N-(1-phenylpropyl)amine Imine->Product + [H⁻] H2O H₂O Reducing_Agent [H⁻] (e.g., NaBH₃CN)

Caption: Simplified mechanism of reductive amination.

Protocol 1: Reductive Amination

Materials:

  • 1-Phenyl-1-propanone

  • Isopropylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-1-propanone (1.0 eq) in anhydrous methanol.

  • Add isopropylamine (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.

  • Add the sodium cyanoborohydride solution dropwise to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-isopropyl-N-(1-phenylpropyl)amine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Yield: 75-85%

ParameterValue
Scale 10 g
Purity (after purification) >98%
Key Analytical Data ¹H NMR, ¹³C NMR, GC-MS

Part 2: Amide Coupling of N-isopropyl-N-(1-phenylpropyl)amine with N-Boc-glycine

The second step involves the formation of an amide bond between the synthesized secondary amine and N-Boc-glycine. Standard peptide coupling reagents are employed for this transformation, with the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) being a common and effective choice.[3][4]

Mechanism of EDC/HOBt Coupling
  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid of N-Boc-glycine to form a highly reactive O-acylisourea intermediate.

  • Formation of HOBt Ester: HOBt reacts with the O-acylisourea to form a more stable and less prone to racemization active ester.

  • Nucleophilic Attack: The secondary amine, N-isopropyl-N-(1-phenylpropyl)amine, then attacks the carbonyl carbon of the HOBt ester, leading to the formation of the amide bond and the release of HOBt.

Amide Coupling Mechanism cluster_0 Activation cluster_1 Amide Formation Carboxylic_Acid N-Boc-glycine O-Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O-Acylisourea + EDC EDC EDC Active_Ester Active Ester O-Acylisourea->Active_Ester + HOBt HOBt HOBt Product Protected Product Active_Ester->Product + Secondary Amine Secondary_Amine N-isopropyl-N- (1-phenylpropyl)amine

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: Amide Coupling

Materials:

  • N-isopropyl-N-(1-phenylpropyl)amine (from Part 1)

  • N-Boc-glycine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add N-isopropyl-N-(1-phenylpropyl)amine (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

Expected Yield: 80-90%

ParameterValue
Scale 5 g
Purity (after purification) >98%
Key Analytical Data ¹H NMR, ¹³C NMR, LC-MS

Part 3: Deprotection of the N-Boc Group

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unveil the primary amine functionality of the target molecule.[5] This is typically achieved under acidic conditions.[6]

Mechanism of Acid-Catalyzed Boc Deprotection

The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.

Deprotection Mechanism Protected_Product N-Boc Protected Amide Protonation Protonated Intermediate Protected_Product->Protonation + H⁺ Cleavage t-Butyl Cation + Carbamic Acid Protonation->Cleavage Decarboxylation Final Product + CO₂ Cleavage->Decarboxylation

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Protocol 3: N-Boc Deprotection

Materials:

  • N-Boc-2-amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (from Part 2)

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve N-Boc-2-amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) or 4 M HCl in 1,4-dioxane (10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: >90%

ParameterValue
Scale 1 g
Purity (after purification) >99%
Key Analytical Data ¹H NMR, ¹³C NMR, HRMS, HPLC

Characterization and Purity Assessment

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass for molecular formula confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.[7]

Scalability and Safety Considerations

  • Reductive Amination: The use of sodium cyanoborohydride requires caution due to its toxicity. For large-scale synthesis, alternative reducing agents such as catalytic hydrogenation can be considered. The reaction is generally exothermic and requires careful temperature control during the addition of the reducing agent.

  • Amide Coupling: EDC and HOBt are common and relatively safe coupling reagents. On a larger scale, temperature control is important to minimize side reactions.

  • Deprotection: The use of strong acids like TFA or HCl requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood. The workup procedure involving neutralization should be performed carefully due to gas evolution (CO₂).

Conclusion

The presented three-step synthetic route provides a reliable and scalable method for the preparation of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently synthesize this valuable intermediate with high yield and purity. The modular nature of this synthesis also allows for the facile introduction of diversity at various positions, making it a versatile tool for the generation of compound libraries for drug discovery programs.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Reductive Amination Review. Erowid. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Isopropyl-(1-phenyl-propyl)-amine | C12H19N | CID 14387503. PubChem. [Link]

  • Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. ResearchGate. [Link]

  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC chromatogram of a standard mixture of amino acids derivatized with... ResearchGate. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. MDPI. [Link]

  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Reductive amination NaB(AcO)3. Reddit. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • 21.5: Synthesis of Amines by Alkylation. Chemistry LibreTexts. [Link]

  • Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. ResearchGate. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • analysis of amino acids by high performance liquid chromatography. ijpsr.com. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. Glasp. [Link]

  • Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Scholars Research Library. [Link]

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Application Notes and Protocols for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2AINPPA-HS-2026

Disclaimer: The compound 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is understood to be a research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist. The following handling, storage, and safety protocols are therefore based on a thorough analysis of the compound's constituent functional groups: a secondary amine, a substituted amide, and an aromatic phenyl group. These guidelines are intended for use by trained researchers and drug development professionals in a controlled laboratory setting. A rigorous, substance-specific risk assessment must be conducted prior to any handling.

Introduction: A Chemist's Perspective on a Novel Molecule

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide presents a unique combination of chemical functionalities that dictate its handling and storage requirements. The secondary amine group suggests potential basicity and susceptibility to oxidation. The amide linkage is generally stable, but its reactivity can be influenced by adjacent bulky groups like the isopropyl and phenyl-propyl substituents. The aromatic ring introduces the possibility of interactions typical of benzene derivatives. These application notes are designed to provide a robust framework for the safe and effective use of this compound, grounded in the established principles of chemical safety and laboratory best practices.

Hazard Assessment: Deconstructing the Risk Profile

A comprehensive understanding of potential hazards is the cornerstone of safe laboratory practice. The risk profile of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is extrapolated from its structural components.

  • Secondary Amine: Aliphatic amines can be corrosive and irritants to the skin, eyes, and respiratory tract.[1][2] They can also be absorbed through the skin. Aromatic amines, in particular, are noted for their potential toxicity.[3] While this compound has an aliphatic amine, caution is warranted.

  • Amide Group: Amides are generally considered to be of low toxicity. However, they can undergo hydrolysis under strong acidic or basic conditions, which is a consideration for long-term storage and experimental design.

  • Aromatic (Phenyl) Group: The phenylpropyl moiety suggests that the compound may share some toxicological properties with other aromatic hydrocarbons, which can include skin irritation and potential long-term health effects with significant exposure.[3]

  • Combustibility: Like many organic compounds, it should be considered combustible and may emit toxic fumes, such as oxides of carbon and nitrogen, upon thermal decomposition.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[5][6][7] A face shield should be worn over goggles when there is a risk of splashing, such as during solution preparation or transfers of larger quantities.[5][6]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For extended handling or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat is required.[6][7] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

  • Footwear: Fully enclosed, non-perforated shoes must be worn in the laboratory.

Experimental Protocols: From Receipt to Application

Receiving and Initial Inspection
  • Verification: Upon receipt, verify that the container is the correct compound and that it is clearly labeled.

  • Integrity Check: Inspect the container for any signs of damage or leakage. This should be done in a well-ventilated area, preferably a chemical fume hood.[8]

  • Secondary Containment: Place the primary container within a compatible, shatter-proof secondary container for transport to the designated storage area.[8]

Weighing and Aliquoting

Causality: These steps are designed to minimize aerosolization and contamination.

  • Designated Area: Perform all weighing and aliquoting in a chemical fume hood or a ventilated balance enclosure.

  • Static Control: Use an anti-static weighing dish and grounding straps if the compound is a fine powder to prevent dispersal due to static electricity.

  • Tool Selection: Use dedicated, clean spatulas and tools for this compound to prevent cross-contamination.

  • Container Management: Open the primary container slowly. After dispensing the desired amount, securely close the container.

  • Decontamination: Clean the balance and surrounding surfaces immediately after use.

Solution Preparation
  • Solvent Selection: Based on general principles of solubility for similar structures, consider solvents such as ethanol, isopropanol, or dimethyl sulfoxide (DMSO). Always perform a small-scale solubility test first.

  • Order of Addition: When preparing solutions, add the solid 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide to the solvent. This prevents clumping and aids in dissolution.

  • Mixing: Use a magnetic stirrer or gentle sonication to aid dissolution. Avoid vigorous shaking that could create aerosols.

  • Labeling: Immediately and clearly label the solution container with the compound name, concentration, solvent, date, and your initials.

Storage Protocols: Ensuring Stability and Safety

Proper storage is critical for maintaining the chemical integrity of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide and ensuring a safe laboratory environment.

Short-Term Storage (In-Use)
  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][9]

  • Container: The primary container should be tightly sealed to prevent atmospheric moisture absorption and potential oxidation.[10]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[11][12]

Long-Term Storage
  • Temperature: For optimal stability, store in a controlled environment, ideally between 2-8°C.[9] Avoid repeated freeze-thaw cycles if stored in a freezer.

  • Atmosphere: For enhanced stability, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the secondary amine.

  • Inventory Management: Maintain a clear and up-to-date inventory of the compound's location and quantity.

Spill Management and Waste Disposal

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels for the initial absorption of a neat compound.[13]

  • Neutralization (for amine-related hazards): Have a spill kit with a weak acid (e.g., citric acid solution) available for potential neutralization of the amine functional group after initial absorption, but only if you are trained to do so.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal
  • Segregation: All waste containing 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide, including contaminated PPE and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[14]

  • Labeling: The waste container must be labeled as "Hazardous Waste" with the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[1][15] Do not dispose of this compound down the drain.

Data Presentation

Table 1: Summary of Handling and Storage Parameters
ParameterRecommendationRationale
Primary Hazards Skin/eye irritant, potential respiratory irritant, potential toxicity upon ingestion/absorption.Based on secondary amine and aromatic functionalities.[1][2][3]
Required PPE Safety goggles, nitrile gloves, lab coat. Face shield for splash risk.To prevent contact with skin, eyes, and clothing.[5][6]
Handling Area Chemical fume hood or ventilated enclosure.To minimize inhalation exposure.
Short-Term Storage Cool, dry, dark, well-ventilated area. Away from oxidizers and acids.To prevent degradation and incompatible reactions.[1][9]
Long-Term Storage 2-8°C, under an inert atmosphere (recommended).To ensure long-term chemical stability.[9]
Spill Cleanup Inert absorbent material (vermiculite, sand).To safely contain and collect spilled material.[13]
Waste Disposal Segregated, labeled hazardous waste container via EHS.To comply with regulations and ensure environmental safety.[14][15]

Visualization of Workflow

G cluster_receiving Receiving & Initial Handling cluster_storage Storage cluster_handling Experimental Use cluster_disposal Waste Management rec Receive Shipment insp Inspect Container in Fume Hood rec->insp sec_cont Place in Secondary Container insp->sec_cont spill Spill Management insp->spill If Leaking store Transfer to Designated Storage (2-8°C, Inert Atmosphere) sec_cont->store log Log in Inventory store->log weigh Weigh in Ventilated Enclosure store->weigh sol Prepare Solution in Fume Hood weigh->sol waste_coll Collect Waste in Labeled Container weigh->waste_coll exp Use in Experiment sol->exp sol->waste_coll exp->waste_coll dispose Dispose via EHS waste_coll->dispose spill->waste_coll

Caption: Workflow for the safe handling and storage of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

References

  • Chemical Safety Guide, 6th Ed. - ORS. (n.d.). Retrieved from [Link]

  • HSE. (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Isopropyl Group Stability in Acidic Conditions. (2026, February 26). Patsnap Eureka. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Environmental Health and Safety Manual. (2026, January 18). Washington, D.C. - Facilities. Retrieved from [Link]

  • How Should N-Isopropylbenzylamine Be Stored And Transported?. (2024, December 21). Bloom Tech. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Phenyl propyl alcohol. (n.d.). Hekserij. Retrieved from [Link]

  • NPS Discovery — New Drug Monograph 2024 N-Isopropyl Butylone. (2024, September 4). Retrieved from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Safety Data Sheet. (2026, January 28). Advanced Biotech. Retrieved from [Link]

  • Home Essentials Isopropyl Alcohol 50ml. (2021, July 7). Retrieved from [Link]

  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Personal Protection Equipment. (n.d.). Kent State University. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Synthesis Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly sterically hindered pharmaceutical intermediates.

The synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide presents three distinct chemical challenges: severe steric hindrance during the initial reductive amination, low nucleophilicity during N-acylation, and rampant over-alkylation during the final amination step.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yield across the entire synthetic workflow.

Synthetic Workflow Overview

SynthesisWorkflow A Propiophenone + Isopropylamine B N-isopropyl-1-phenylpropan-1-amine (Secondary Amine) A->B Ti(OiPr)4, NaBH4 EtOH, RT C 2-Chloro-N-isopropyl-N-(1-phenylpropyl)acetamide (Chloroacetamide) B->C Chloroacetyl chloride DIPEA, DMAP, DCM, 0°C to RT D 2-Azido-N-isopropyl-N-(1-phenylpropyl)acetamide (Azidoacetamide) C->D NaN3, DMF, 80°C E 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (Target API Intermediate) D->E PPh3, THF/H2O, RT (Staudinger Reduction)

Figure 1. Optimized 3-step synthetic workflow for the target aminoacetamide.

Troubleshooting Guides & FAQs

Module 1: Overcoming Steric Hindrance in Reductive Amination

Q: My reductive amination of propiophenone with isopropylamine stalls at <30% yield using standard NaBH(OAc)₃ conditions. How can I improve conversion?

The Causality: The reaction between propiophenone and isopropylamine suffers from severe steric clash between the bulky isopropyl group and the phenyl/ethyl groups of the ketone. Under standard conditions, the equilibrium heavily favors the starting materials. If a reducing agent is present immediately, it often reduces the unreacted ketone to an alcohol before the imine can form.

The Solution: Implement a Titanium(IV) isopropoxide (


) mediated reductive amination [1]. 

acts as a powerful Lewis acid and water scavenger. It coordinates with the carbonyl oxygen to dramatically increase its electrophilicity, forcing the formation of a stable, transient titanium-imine complex[2]. Only after this complex is fully formed is the reducing agent introduced.

Self-Validating Protocol:


 Reductive Amination 
  • Imine Formation: In a flame-dried flask under

    
    , dissolve propiophenone (1.0 eq) and isopropylamine (1.5 eq) in anhydrous ethanol. Add 
    
    
    
    (2.0 eq) dropwise at room temperature.
  • Validation Check: Stir for 12 hours. In-process check: Take a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. The propiophenone peak should be completely consumed.

  • Reduction: Cool the mixture to 0 °C. Carefully add

    
     (1.5 eq) in small portions. Stir for 4 hours, allowing it to warm to room temperature.
    
  • Workup: Quench the reaction by adding water (this will immediately form a thick white precipitate of

    
    ). Filter the suspension through a pad of Celite, wash the pad with ethyl acetate, and concentrate the filtrate to yield the secondary amine.
    
Module 2: Driving N-Acylation to Completion

Q: During the N-acylation step with chloroacetyl chloride, I observe significant amounts of unreacted secondary amine and hydrolyzed acid chloride. How do I force this reaction?

The Causality: Your newly synthesized secondary amine (N-isopropyl-1-phenylpropan-1-amine) is highly sterically congested. Its nucleophilic attack on chloroacetyl chloride is exceptionally slow—often slower than the competing hydrolysis of the acid chloride by trace environmental moisture.

The Solution: Utilize a dual-base catalytic system. Use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic proton sponge to neutralize HCl, and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the acid chloride to form an N-(chloroacetyl)pyridinium intermediate. This intermediate is highly electrophilic and less sterically shielded by the chloride solvation sphere, acting as an efficient acyl-transfer agent to your bulky amine.

Self-Validating Protocol: DMAP-Catalyzed Acylation

  • Setup: Dissolve the secondary amine (1.0 eq), DIPEA (2.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C under

    
    .
    
  • Addition: Add chloroacetyl chloride (1.2 eq) dropwise over 15 minutes.

  • Validation Check: Remove the ice bath and stir for 6 hours. In-process check: The solution will likely adopt a pale yellow tint (indicative of the DMAP-acyl complex). Monitor by TLC (Hexanes:EtOAc); the amine spot should disappear entirely.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove DMAP/DIPEA), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the chloroacetamide.
Module 3: Preventing Over-Alkylation in Amination

Q: Direct amination of the chloroacetamide with aqueous ammonia yields a complex mixture of secondary and tertiary amine dimers. How do I selectively obtain the primary amine?

The Causality: Direct nucleophilic substitution of alkyl halides with ammonia is notoriously unselective. The moment your target primary amine (2-aminoacetamide) forms, it becomes a stronger nucleophile than the surrounding ammonia. This leads to rapid over-alkylation, where the product attacks unreacted chloroacetamide, forming unwanted dimers and oligomers.

The Solution: Abandon direct amination and utilize the Azide-Staudinger Reduction sequence [3]. By reacting the chloroacetamide with sodium azide (


), you introduce a pseudo-halide that acts as a protected nitrogen source. An azide can only react once, completely eliminating over-alkylation. Subsequent reduction with Triphenylphosphine (

) and water cleanly yields the primary amine via a phosphazide intermediate[3].

Self-Validating Protocol: Azidation & Staudinger Reduction

  • Azidation: Dissolve the chloroacetamide (1.0 eq) in DMF. Add

    
     (1.5 eq) and stir at 80 °C for 4 hours. Quench with water and extract with EtOAc to isolate the azidoacetamide.
    
  • Phosphazide Formation: Dissolve the azidoacetamide in THF. Add

    
     (1.2 eq) and stir at room temperature.
    
  • Validation Check: In-process check: You will observe steady nitrogen gas (

    
    ) evolution (bubbling). Once the bubbling completely ceases (approx. 2 hours), the intermediate iminophosphorane has fully formed.
    
  • Hydrolysis: Add water (10.0 eq) to the flask and stir for an additional 12 hours to hydrolyze the iminophosphorane into the primary amine and triphenylphosphine oxide.

  • Purification: Concentrate the mixture. Acidify with 1N HCl and wash with DCM (the byproduct

    
     stays in the organic layer). Basify the aqueous layer with NaOH to pH 10 and extract with DCM to isolate the pure target primary amine.
    

Quantitative Data: Amination Strategy Comparison

To illustrate the critical necessity of the Azide-Staudinger route, below is a comparative yield analysis of various amination strategies attempted on sterically hindered chloroacetamides.

Amination StrategyReagents & ConditionsPrimary Amine Yield (%)Dimer/Oligomer Yield (%)Scientific Evaluation
Direct Aqueous AminationNH₃ (aq), EtOH, 60°C25%60%Severe over-alkylation due to the high nucleophilicity of the product.
Direct Liquid AminationLiquid NH₃, Sealed Tube, 80°C55%30%Marginal improvement; requires high pressure and poses severe safety risks.
Gabriel Synthesis1. K-Phthalimide 2. N₂H₄70%<5%Good selectivity, but harsh hydrazine deprotection causes partial amide cleavage.
Azide-Staudinger Route 1. NaN₃, DMF 2. PPh₃, H₂O 92% Not Detected Highly chemoselective, scalable, and entirely eliminates over-alkylation.

References

1.[1] Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews (ACS Publications). Available at:[Link] 2.[3] Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review. Biomacromolecules (ACS Publications). Available at:[Link] 3.[2] A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Synthetic Communications (Taylor & Francis). Available at:[Link]

Sources

Troubleshooting solubility issues of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

FAQ 1: Why is my compound, 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide, exhibiting poor solubility in aqueous solutions?

Your compound's structure contains several features that predict low water solubility. While the acetamide and the primary amino group are polar and capable of hydrogen bonding, their influence is likely outweighed by the large, non-polar (hydrophobic) N-isopropyl and N-(1-phenyl-propyl) substituents.[1][2] These bulky, greasy groups disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.

FAQ 2: What is the most critical first step I should take to improve its solubility?

The most impactful initial step is pH adjustment . Your compound has a primary amine group (-NH2), which is basic.[2][3] By lowering the pH of the aqueous medium with a suitable acid (e.g., hydrochloric acid, citric acid), you can protonate this amine to form an ammonium salt (-NH3+). This positively charged species is an ion, which can form strong, favorable ion-dipole interactions with water molecules, dramatically increasing solubility.[4][5][6] This pH-dependent solubility is a common characteristic of amine-containing drugs.[4][7]

FAQ 3: I've tried pH adjustment, but the solubility is still insufficient for my needs. What are my next options?

If pH adjustment alone is not enough, the next logical step is to employ co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9][10] This "polarity reduction" makes the solvent more accommodating to your hydrophobic compound, essentially making the water "less water-like" and more capable of dissolving non-polar molecules.[11]

FAQ 4: What are some more advanced techniques if co-solvents are not suitable or effective enough?

For more challenging cases, you can explore complexation with cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] Your poorly soluble molecule can be encapsulated within this hydrophobic pocket, forming an "inclusion complex."[13][15] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, effectively shuttling your compound into the solution.[12][13]

FAQ 5: Could the physical form of my solid compound be contributing to the problem?

Absolutely. The solid-state properties of your compound, specifically its polymorphism , can significantly affect its solubility and dissolution rate. A compound can exist in different crystalline forms (polymorphs) or in a disordered, amorphous state. Metastable polymorphs and amorphous forms are generally more soluble than the most stable crystalline form because less energy is required to break apart their solid-state structure.[16][17][18][19]

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Solubility Enhancement Strategy

This workflow provides a logical progression from the simplest to more complex methods for improving the solubility of your compound.

Caption: A step-by-step decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile

This protocol determines the solubility of your compound across a range of pH values to identify the optimal pH for dissolution.

Mechanism Visualization: Protonation of the Amine

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Compound_Protonated R-NH3+ (Salt Form) Highly Water Soluble Compound_Neutral R-NH2 (Free Base) Poorly Water Soluble Compound_Protonated->Compound_Neutral - H+ Compound_Neutral->Compound_Protonated + H+

Caption: Reversible protonation of the amine group based on pH.

Procedure:

  • Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2 to pH 8.

  • Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility (e.g., in mg/mL) against pH.

Data Interpretation:

pHExpected SolubilityRationale
2.0 - 5.0 High The amine group is fully protonated (R-NH3+), maximizing solubility.
6.0 - 7.0 Intermediate A mix of protonated and neutral forms exists, near the compound's pKa.
> 7.5 Low The compound is primarily in its neutral, free base form (R-NH2).
Protocol 2: Co-Solvent Screening

This protocol helps identify an effective co-solvent and its optimal concentration.

Mechanism Visualization: Co-solvency

Caption: Co-solvents reduce water's polarity, allowing drug dissolution.

Procedure:

  • Select a range of pharmaceutically acceptable co-solvents.[8]

  • Prepare stock solutions of your compound in each pure co-solvent.

  • Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60% v/v co-solvent in water or an optimized buffer from Protocol 1).

  • Add an excess amount of your compound to each mixture and determine the equilibrium solubility as described in Protocol 1.

  • Plot solubility against the percentage of co-solvent.

Common Co-solvents and Properties:

Co-SolventDielectric Constant (ε)Notes
Water~80Highly polar
Ethanol~24.5Common, effective, but can have biological effects.
Propylene Glycol (PG)~32Viscous, widely used in formulations.[20]
Polyethylene Glycol 400 (PEG 400)~12.5Low toxicity, good solubilizing power for many drugs.[10][20]
Dimethyl Sulfoxide (DMSO)~47Excellent solvent, but primarily for in-vitro use due to toxicity.

Note: There can be a trade-off where high concentrations of co-solvents increase solubility but may decrease membrane permeability.[20]

Protocol 3: Cyclodextrin Complexation

This protocol is for preparing and evaluating a drug-cyclodextrin inclusion complex.

Mechanism Visualization: Cyclodextrin Encapsulation

G CD Cyclodextrin Yields CD->Yields Drug Drug Plus + Drug->Plus Complex Inclusion Complex (Water Soluble) Drug_in_Complex Drug Plus->CD Yields->Complex

Caption: A hydrophobic drug is encapsulated by a cyclodextrin.

Procedure:

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[12]

  • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add an excess amount of your compound to each cyclodextrin solution.

  • Agitate and determine the equilibrium solubility as described in Protocol 1.

  • Plot the solubility of your compound as a function of the cyclodextrin concentration. This is known as a phase solubility diagram.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (βCD) Natural, lower cost, but limited water solubility.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, well-established safety, widely used.[12]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, used in many commercial parenteral formulations.[13]

References

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). National Center for Biotechnology Information. [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012). ACS Publications. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). ACS Publications. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]

  • Study of pH-dependent drugs solubility in water. (2012). SciSpace. [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). National Center for Biotechnology Information. [Link]

  • NIPAM™ (N-Isopropyl acrylamide). (n.d.). KJ Chemicals Corporation. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Cyclodextrins for Pharmaceutical and Biomedical Applications. (2013). Royal Society of Chemistry. [Link]

  • The Structure−Activity Relationship and Physicochemical Properties of Acetamide-Based Brønsted Acid Ionic Liquids. (n.d.). ResearchGate. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • How can cyclodextrins enhance solubility?. (2025). Carbohydrate Chronicles. [Link]

  • N-isopropyl-N'-phenyl-p-phenylenediamine. (n.d.). PubChem. [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2023). MDPI. [Link]

  • Properties of amines. (2024). Chemistry LibreTexts. [Link]

  • Why Polymorphism is Key in Drug Development!. (2025). PharmaCores. [Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (2022). National Center for Biotechnology Information. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals. (n.d.). Prime Scholars. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. [Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.). Springer. [Link]

  • Effect of Polymorphism Formulations. (2025). Veeprho Pharmaceuticals. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Amines: Organic Bases, Boiling Point and Solubility in Water. (2021). YouTube. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). PubMed. [Link]

  • Organometallics Vol. 45 No. 5. (2026). ACS Publications. [Link]

Sources

Removing unreacted amine precursors from 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide Application: Pharmaceutical Intermediates & API Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate alpha-amino amides from their synthetic precursors. The purification of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide presents a unique challenge: both the target product and its primary synthetic precursor (N-isopropyl-1-phenylpropan-1-amine) are basic amines.

Standard acidic workups will pull both compounds into the aqueous phase, while standard basic workups will push both into the organic phase. To achieve high-purity isolation, we must abandon generic wash protocols and exploit the precise physicochemical differences between these molecules.

Physicochemical Profiling: The Key to Separation

To design a self-validating purification system, we must first analyze the causality behind their chemical behavior. The presence of the electron-withdrawing amide carbonyl adjacent to the primary amine in our product significantly lowers its basicity compared to the precursor.

Table 1: Comparative Ionization Data

CompoundAmine ClassificationEstimated pKaIonization State at pH 9.0
N-isopropyl-1-phenylpropan-1-amine (Precursor)Secondary Amine9.95[1]~90% Protonated (Aqueous soluble)
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (Product)Primary Amine (Alpha-amino amide)~8.1[2]~89% Free Base (Organic soluble)

Note: The product's pKa is modeled after glycinamide (pKa 8.1) due to the identical alpha-amino amide pharmacophore[2].

Troubleshooting FAQs & Methodologies
FAQ 1: Why do standard acid/base washes fail to remove the precursor?

Answer: Most standard workups use 1M HCl (pH ~0) or saturated NaHCO3 (pH ~8). At pH 0, both amines are 100% protonated and partition into the water. At pH 8, both amines have significant free-base fractions and partition into the organic solvent. You must tune the extraction pH to sit precisely between their respective pKa values (target pH 9.0) to force a phase divergence.

FAQ 2: How can I selectively remove the secondary amine precursor using liquid-liquid extraction?

Answer: By utilizing the Henderson-Hasselbalch equation, we can calculate that at pH 9.0, the product is predominantly neutral, while the precursor remains predominantly cationic.

Protocol 1: pH-Tuned Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with high solvating power for amides (e.g., Dichloromethane or Ethyl Acetate, 10 mL/gram of crude).

  • Buffer Preparation: Prepare a 0.5 M aqueous borate buffer and adjust the pH to exactly 9.0 using 1M NaOH or 1M HCl.

  • Extraction: Combine the organic phase with an equal volume of the pH 9.0 buffer in a separatory funnel.

  • Equilibration: Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate completely.

  • Phase Separation: Drain the organic layer (containing the product). Discard the aqueous layer (containing the protonated precursor).

  • Iteration: Repeat the pH 9.0 buffer wash two more times. Causality: A single wash removes ~90% of the precursor; three sequential washes ensure >99.9% removal.

  • Recovery: Wash the organic layer once with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

pH_Extraction A Organic Phase Crude Amine Mixture B Add pH 9.0 Buffer (e.g., Borate Buffer) A->B C Phase Separation B->C D Organic Layer ~89% Product (Free Base) C->D pKa ~8.1 E Aqueous Layer ~90% Precursor (Protonated) C->E pKa 9.95

Figure 1: pH-tuned liquid-liquid extraction exploiting the pKa differential between amines.

FAQ 3: Can I use chemical scavenger resins (like PS-Isocyanate) to remove the unreacted secondary amine?

Answer: Absolutely NOT. This is a critical chemoselectivity trap. While Polystyrene-Isocyanate (PS-Isocyanate) is commonly marketed for the sequestration of unreacted secondary amines[3], your target product contains a primary amine. Primary amines are significantly less sterically hindered and more nucleophilic than bulky secondary amines like N-isopropyl-1-phenylpropan-1-amine. If you add an electrophilic scavenger resin to this mixture, it will preferentially react with—and permanently destroy—your product[3].

Chemoselectivity_Trap R PS-Isocyanate Resin (Electrophile) P Product (Primary Amine) R->P Fast Reaction (Product Lost!) S Precursor (Secondary Amine) R->S Slow Reaction (Sterically Hindered)

Figure 2: Chemoselectivity trap: PS-Isocyanate reacts faster with the primary amine product.

FAQ 4: If extraction fails due to emulsions, what is the best chromatographic alternative?

Answer: Strong Cation Exchange (SCX) "Catch-and-Release" chromatography. This method acts as a self-validating solid-phase extraction by binding all basic compounds and releasing them based on their relative acidities.

Protocol 2: SCX Catch-and-Release

  • Conditioning: Condition a propylsulfonic acid SCX cartridge with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading: Load the crude mixture dissolved in DCM onto the cartridge. Both amines will protonate and bind ionically to the sulfonic acid resin.

  • Washing: Wash with 3 CV of DCM, then 3 CV of MeOH. Causality: This removes all non-basic organic impurities (e.g., unreacted alpha-chloro amides or solvent residues).

  • Selective Elution (Product): Elute the target alpha-amino amide using a mild basic solution (1M NH3 in MeOH). Because the product is a weaker base (pKa 8.1), it is deprotonated first and elutes.

  • Column Flush (Precursor): The stronger secondary amine precursor (pKa 9.95) remains bound longer. Flush with a stronger base (e.g., 2M NH3 or TEA in MeOH) to clear the column if precursor recovery is desired.

References

Sources

Solid-State Preformulation Support Center: Resolving Hygroscopicity in 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-state characterization and formulation. This guide is specifically engineered for researchers and drug development professionals facing hygroscopicity challenges with the salts of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide .

Because this active pharmaceutical ingredient (API) features a highly polar primary amine headgroup attached to a bulky, lipophilic backbone (isopropyl and phenylpropyl groups), its salts often suffer from "frustrated" crystal packing. This amphiphilic mismatch leaves polar domains exposed within the crystal lattice, leading to aggressive moisture uptake, hydrate formation, or complete deliquescence.

Below is our comprehensive troubleshooting guide to diagnosing and engineering your way out of these solid-state failures.

Section 1: The Root Cause — Salt Selection & Counterion Engineering

Q: Why does our standard Hydrochloride (HCl) salt of this API deliquesce into a syrup at >60% Relative Humidity (RH)? A: The HCl salt is highly susceptible to deliquescence because the chloride ion is small and possesses a high hydration energy[1]. In the crystal lattice of a bulky, lipophilic molecule like 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide, small counterions fail to fill the interstitial voids effectively. This poor packing lowers the lattice energy barrier, allowing atmospheric water molecules to easily penetrate the lattice, hydrate the primary amine and chloride ions, and eventually dissolve the crystal into a liquid state. This is a well-documented phenomenon in pharmaceutical salt selection[2].

Q: Which alternative counterions should we screen to mitigate this moisture uptake? A: To reduce hygroscopicity, you must select counterions that decrease the overall hydration energy and improve crystal packing density. We recommend screening bulky, lipophilic, or planar counterions:

  • Tosylate (p-Toluenesulfonate) or Mesylate: These provide a perfect structural balance. Their polar sulfonate groups interact strongly with the API's primary amine, while their hydrophobic tolyl/methyl tails interact with the API's lipophilic backbone via van der Waals forces. This effectively "caps" the polar core, shielding it from atmospheric water[1].

  • Fumarate or Succinate: Dicarboxylic acids can form highly stable, hydrogen-bonded polymeric networks (often in a 2:1 API:acid stoichiometry), significantly increasing the lattice energy required for water to penetrate the crystal.

Section 2: The Structural Fix — Polymorphism & Crystallinity

Q: Our recent batch of the Tosylate salt showed 3% weight gain, but a previous batch only showed 0.5%. What causes this variability if the chemical composition is identical? A: This discrepancy is almost certainly due to variations in crystallinity—specifically, the presence of amorphous regions induced by secondary processing (e.g., rapid precipitation, crash-cooling, or milling)[3]. Amorphous domains lack the thermodynamic stability of a defined crystal lattice. The increased free volume and exposed hydrogen-bonding sites in the amorphous state drastically increase moisture sorption. You must validate the crystallinity of every batch using Powder X-Ray Diffraction (PXRD) to ensure a highly ordered state.

Q: How do we definitively identify the most stable, least hygroscopic polymorph? A: You must utilize Dynamic Vapor Sorption (DVS) coupled with post-DVS PXRD[4]. DVS measures the exact mass change as a function of RH. A stable, non-hygroscopic polymorph will show a flat DVS isotherm (minimal mass change) and no hysteresis between the sorption and desorption cycles. If a polymorph converts to a hydrate, you will see a distinct step-change in the DVS isotherm.

Table 1: Comparative DVS Data for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide Salts

Note: Data represents typical thermodynamic responses for this class of amphiphilic primary amine salts.

Salt FormCounterion Properties% Weight Gain (at 80% RH, 25°C)Sorption/Desorption HysteresisPost-DVS Solid State (PXRD)
Hydrochloride Small, High Hydration Energy14.5% (Deliquescence)N/A (Liquid State)Amorphous / Liquid
Mesylate Planar, Amphiphilic3.2%ModerateCrystalline (Hydrate)
Tosylate Bulky, Lipophilic0.8%MinimalUnchanged (Anhydrous)
Fumarate (2:1) Dicarboxylic, Network-forming0.3%NoneUnchanged (Anhydrous)

Section 3: Experimental Methodologies

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols when addressing hygroscopicity.

Protocol 1: High-Throughput Salt Screening for Low Hygroscopicity

Causality Focus: Maximizing lattice energy through controlled crystallization.

  • API Preparation: Dissolve the 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide free base in a low-polarity solvent system (e.g., Ethyl Acetate/Heptane) to minimize baseline water content and force ionic interactions.

  • Acid Addition: Dispense 1.05 molar equivalents of selected counterions (e.g., p-Toluenesulfonic acid) into the API solution under continuous magnetic stirring at 50°C.

  • Controlled Supersaturation: Do not crash-cool. Rapid cooling traps amorphous domains. Implement a linear cooling ramp of 0.5°C/min down to 5°C to promote high-fidelity crystal lattice formation.

  • Isolation & Annealing: Filter the resulting precipitates and anneal the crystals in a vacuum oven at 40°C for 24 hours. This removes residual solvent without inducing thermal degradation or lattice collapse.

  • Primary Validation: Confirm sharp, distinct peaks via PXRD before proceeding to moisture sorption analysis.

Protocol 2: Self-Validating Dynamic Vapor Sorption (DVS) Profiling

Causality Focus: Ensuring true thermodynamic equilibrium during moisture exposure.

  • Sample Loading: Load 10–15 mg of the highly crystalline salt into the DVS quartz sample pan. Minimize static charge using an antistatic gun to prevent microbalance drift[5].

  • Initial Drying Phase (Self-Validation): Equilibrate the sample at 0% RH and 25°C. The system must self-validate complete drying by achieving a mass change rate (

    
    ) of less than 0.002% per minute  for at least 10 consecutive minutes[6].
    
  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments. The instrument must only advance to the next humidity step once the

    
     threshold is met, ensuring true equilibrium at each stage.
    
  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments using the exact same equilibrium criteria to map hysteresis (which indicates bulk absorption or hydrate formation).

  • Post-DVS Analysis: Immediately transfer the sample to a PXRD to verify that the crystal lattice remained intact and did not undergo a moisture-induced polymorphic transition.

Section 4: Troubleshooting Workflow

Follow this logical decision tree when a hygroscopic salt is detected during preformulation.

Workflow N1 Hygroscopic Salt Detected (>2% Moisture Uptake) N2 Assess Solid State (PXRD & DSC) N1->N2 N3 Amorphous Content Identified N2->N3 Broad Halo (PXRD) N4 Highly Crystalline Confirmed N2->N4 Sharp Peaks (PXRD) N5 Optimize Annealing & Crystallization Process N3->N5 N6 Initiate Counterion Replacement Screen N4->N6 Intrinsic Hygroscopicity N5->N2 Re-evaluate N7 DVS & Post-DVS PXRD Validation N6->N7 N7->N6 >0.5% Uptake or Hydrate Formation N8 Stable, Low-Hygroscopicity Candidate Selected N7->N8 <0.5% Uptake, No Form Change

Workflow for resolving hygroscopicity in pharmaceutical salts via solid-state engineering.

References

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Journal of Medicinal Chemistry / American Chemical Society URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules / National Institutes of Health (NIH) URL:[Link]

  • Dynamic Vapor Sorption (DVS) Analysis of Thermo-Hygroscopic Behavior Source: MDPI URL:[Link]

  • Dynamic Vapor Sorption Sampling Considerations Source: TA Instruments URL:[Link]

Sources

Validation & Comparative

Comparative Profiling of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide vs. Remacemide Analogs in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of N-methyl-D-aspartate (NMDA) receptor antagonists has historically been challenged by metabolic liabilities and off-target toxicity. Remacemide, a well-characterized secondary amide, relies on amidase-driven metabolism to generate its highly potent active pharmacophore, desglycinyl-remacemide[1]. While effective in vivo, this prodrug mechanism introduces pharmacokinetic variability.

In contrast, 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (AIPA) represents a strategic structural evolution. By substituting the amide nitrogen with both an isopropyl and a 1-phenylpropyl group[2], researchers have created a tertiary amide. This guide objectively compares the mechanistic, physicochemical, and pharmacological profiles of these compounds, providing drug development professionals with actionable data and self-validating experimental workflows.

Structural & Mechanistic Divergence

The fundamental difference between Remacemide and AIPA lies in their amide classification, which dictates their metabolic fate and receptor interaction kinetics.

  • Remacemide (Secondary Amide): Remacemide enters the brain intact via passive diffusion[3]. However, its secondary amide bond is highly susceptible to enzymatic cleavage by amidases. It acts primarily as a prodrug; hydrolysis yields the primary amine desglycinyl-remacemide (AR-R12495AA), which is a potent, use-dependent open-channel blocker of the NMDA receptor[1][4].

  • AIPA (Tertiary Amide): The addition of the bulky N-isopropyl group creates severe steric hindrance around the carbonyl carbon. This steric shield physically blocks the catalytic triad of amidase enzymes, preventing deglycination. Consequently, AIPA resists metabolic conversion and must exert its pharmacological effects as an intact molecule. Because the bulky tertiary amide cannot easily access the deep ion channel pore like an unhindered primary amine, its mechanism shifts toward allosteric modulation or lipid-interface interactions[1].

G Remacemide Remacemide (Secondary Amide) Amidase Amidase Hydrolysis (Rapid Metabolism) Remacemide->Amidase Desglycinyl Desglycinyl-Remacemide (Active Primary Amine) Amidase->Desglycinyl NMDAR_Block High-Affinity NMDA Open-Channel Block Desglycinyl->NMDAR_Block AIPA 2-Amino-N-isopropyl-N- (1-phenyl-propyl)-acetamide (Tertiary Amide) Steric Steric Shielding (Amidase Resistant) AIPA->Steric Intact Intact Molecule in Circulation Steric->Intact Blocked Cleavage Modulation Direct Receptor Modulation Intact->Modulation

Metabolic divergence between secondary (Remacemide) and tertiary (AIPA) amide NMDA antagonists.

Comparative Physicochemical & Pharmacological Profile

The structural shift from a secondary to a tertiary amide significantly alters the lipophilicity, half-life, and binding affinity of the compound. The table below synthesizes the pharmacological parameters of Remacemide analogs against the predicted profile of AIPA.

ParameterRemacemideDesglycinyl-RemacemideAIPA (Tertiary Amide)
Amide Classification SecondaryN/A (Primary Amine)Tertiary
NMDA IC₅₀ (-60 mV) 67 - 75 µM[1]0.7 - 4.0 µM[1]> 50 µM (Predicted)
Na⁺ Channel IC₅₀ 161 µM[5]Highly Potent[5]Assay Dependent
Metabolic Liability High (Prodrug)[3]Low (Active Form)Low (Sterically Shielded)
Primary Mechanism Mixed Channel/Allosteric[1]Open-Channel Block[1]Direct Allosteric Modulation

Experimental Workflows for Validation

To objectively validate the differences between these compounds, researchers must employ self-validating assay systems. The following protocols are designed to isolate specific variables (metabolism and receptor mechanism) while utilizing internal controls to guarantee data trustworthiness.

Protocol 1: In Vitro Microsomal Stability Assay (Amidase Resistance)

Causality & Self-Validation: This protocol tests the hypothesis that the tertiary amide of AIPA prevents enzymatic degradation. It is a self-validating system because it includes Remacemide as a positive control (which must degrade to prove the microsomes are active) and a heat-inactivated negative control (which must not degrade, proving that any loss of compound is strictly enzymatic, not due to chemical instability).

Step-by-Step Methodology:

  • Preparation: Thaw rat liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Prepare 1 µM solutions of Remacemide and AIPA in the buffer.

  • Control Setup: Aliquot the compounds into three groups: Test (Active microsomes), Positive Control (Remacemide only), and Negative Control (Heat-inactivated microsomes, 95°C for 10 mins).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass and the appearance of the des-glycine metabolite mass.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Self-Validation: To differentiate between a deep open-channel block (desglycinyl-remacemide) and allosteric modulation (intact Remacemide/AIPA), we utilize Mg²⁺ occlusion[1]. Because Mg²⁺ is a known open-channel blocker, if a test compound's inhibitory effect is abolished in the presence of high Mg²⁺, it shares the open-channel mechanism. If the block persists despite Mg²⁺ occlusion, the compound acts allosterically.

Step-by-Step Methodology:

  • Cell Culture: Utilize cultured rat hippocampal neurons (10–14 days in vitro).

  • Recording Setup: Establish whole-cell voltage-clamp configurations. Hold the membrane potential at -60 mV using an Axopatch 200B amplifier.

  • Baseline Evocation: Perfuse the cells with Mg²⁺-free extracellular solution. Apply 100 µM NMDA + 10 µM glycine via a rapid perfusion system to evoke baseline inward currents.

  • Test Compound Application: Co-apply NMDA/glycine with varying concentrations of Remacemide, desglycinyl-remacemide, or AIPA to generate dose-response curves and calculate IC₅₀ values.

  • Mechanistic Validation (Occlusion): Repeat the application of the test compound (at its IC₅₀ concentration) in an extracellular solution containing 1 mM Mg²⁺.

  • Data Interpretation: Calculate the fractional block. A significant reduction in fractional block in the presence of Mg²⁺ confirms an open-channel mechanism[1].

Application Notes & Strategic Selection

The choice between utilizing a Remacemide analog or a sterically hindered tertiary amide like AIPA depends entirely on the experimental or therapeutic goal:

  • Choose Remacemide Analogs when designing in vivo models of neuroprotection (e.g., stroke or Huntington's disease models) where a slow, sustained release of a highly potent channel blocker is desired[5][6].

  • Choose AIPA (Tertiary Amides) for in vitro mechanistic studies where metabolic conversion would confound receptor binding data. AIPA is also the superior starting scaffold for drug development pipelines prioritizing metabolic stability, as avoiding amidase metabolism significantly reduces inter-patient pharmacokinetic variability.

References

Sources

A Comparative Guide to the Qualification of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

This document moves beyond a generic checklist, explaining the scientific rationale behind the selection of analytical techniques and the design of experimental protocols. We will objectively compare the utility of various analytical methods, providing a self-validating system for the comprehensive characterization of this specific molecule.

The Subject Molecule: Structural Definition

The first step in any qualification is to unequivocally define the molecule. The IUPAC name, 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide, corresponds to the following chemical structure:

Chemical Structure:

  • IUPAC Name: 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

  • Molecular Formula: C₁₄H₂₂N₂O

  • Molecular Weight: 234.34 g/mol

  • Key Structural Features:

    • A primary amino group (-NH₂)

    • A tertiary amide group

    • An isopropyl substituent

    • A 1-phenyl-propyl substituent

    • A chiral center at the carbon bearing the phenyl group

The presence of these functional groups dictates the analytical strategy for its complete characterization. The primary amine offers a site for basic ionization and potential derivatization, the amide bond has specific spectroscopic signatures, and the aromatic ring provides a strong chromophore for UV-based detection.

The Reference Standard Qualification Workflow

The establishment of a reference standard is a multi-step, evidence-based process. The goal is to confirm the molecule's identity and determine its purity with a high degree of confidence. This workflow ensures that the material is suitable for its intended analytical purpose, such as potency assays or impurity identification.

Reference Standard Qualification Workflow Overall Workflow for Reference Standard Qualification cluster_synthesis Material Procurement cluster_characterization Comprehensive Characterization cluster_documentation Finalization S1 Synthesize or Source Candidate Material S2 Purify Candidate Material (e.g., Crystallization, Chromatography) S1->S2 C1 Structural Elucidation (NMR, MS) S2->C1 C2 Purity Assessment (Chromatographic & Other Methods) S2->C2 C3 Physicochemical Characterization (Thermal Analysis, pKa) S2->C3 D1 Assign Purity Value C1->D1 C2->D1 C3->D1 D2 Generate Certificate of Analysis (CoA) D1->D2 D3 Establish Storage Conditions & Retest Date D2->D3 Final Final D3->Final Release as Reference Standard

Caption: Overall Workflow for Reference Standard Qualification.

Part 1: Identity and Structural Elucidation

The foundational step is to confirm that the synthesized material is, in fact, 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide. A combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides an unambiguous structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound, offering the first piece of evidence for its identity.[1] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to determine the molecular formula.[2]

Experimental Protocol: Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL solution of the candidate material in methanol. Further dilute to approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for protonating the primary amine, facilitating ionization in positive mode.

  • Instrumentation: Utilize an ESI-QTOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in a full scan mode over a mass range of m/z 100-500.

  • Analysis: Look for the protonated molecular ion [M+H]⁺. The theoretical m/z for C₁₄H₂₂N₂O is 234.1729, so the expected [M+H]⁺ is 235.1805.

Table 1: Comparison of Mass Spectrometry Techniques for Identity Confirmation

TechniquePrincipleInformation ProvidedAdvantages for This MoleculeLimitations
ESI-QTOF (HRMS) Soft ionization followed by high-resolution mass analysis.Accurate mass of the molecular ion, allowing for molecular formula determination.[1][2]High precision; confirms elemental composition. Ideal for polar molecules with basic sites (primary amine).Does not provide detailed structural connectivity.
GC-MS (EI) Electron impact ionization causes fragmentation.Provides a fragmentation pattern ("fingerprint") and molecular weight (if molecular ion is stable).Fragmentation can help identify structural motifs (e.g., loss of an isopropyl group).The molecular ion may not be observed due to extensive fragmentation. Derivatization of the primary amine may be required to improve volatility.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[4][5] A suite of 1D and 2D NMR experiments is required for full structural assignment.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the candidate material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.[5]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number and type of protons.[6]

    • ¹³C NMR: Shows the number and type of carbon environments.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.[4]

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting structural fragments.

Table 2: Expected NMR Data for Structural Confirmation

ExperimentExpected Observations for 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide
¹H NMR Signals corresponding to aromatic protons, the CH proton adjacent to the phenyl group, the CH₂ group of the acetamide backbone, the isopropyl CH and CH₃ protons, the propyl CH₂, CH₂, and CH₃ protons, and the NH₂ protons.
¹³C NMR Signals for aromatic carbons, the amide carbonyl carbon, and all aliphatic carbons.
COSY Correlations between adjacent protons in the phenyl-propyl and isopropyl groups.
HSQC Direct one-bond correlations between each proton and its attached carbon.
HMBC Key correlations from the acetamide CH₂ protons to the amide carbonyl carbon, and from the N-alkyl protons to the carbons of the isopropyl and phenyl-propyl groups.

Part 2: Purity and Impurity Profiling

A reference standard must be of the highest possible purity, and any impurities must be identified and quantified.[8][9] Chromatographic techniques are the cornerstone of purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[8][10] A stability-indicating HPLC method should be developed to separate the main compound from any potential process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Rationale: The molecule has a good balance of polar (amine, amide) and non-polar (phenyl, alkyl chains) features, making it ideal for reversed-phase chromatography. The phenyl group provides a strong UV chromophore for sensitive detection.

  • Sample Preparation: Accurately weigh and dissolve the candidate material in the mobile phase to a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

HPLC Method Development HPLC Method Development Workflow A Select Column & Mobile Phase (e.g., C18, ACN/H2O) B Initial Gradient Run A->B C Evaluate Peak Shape, Retention, & Resolution B->C D Optimize Gradient Slope & Mobile Phase Modifiers (pH) C->D Is optimization needed? E Method Validation (Specificity, Linearity, etc.) C->E Acceptable D->C F Finalized Purity Method E->F

Caption: HPLC Method Development Workflow.

Gas Chromatography (GC)

GC is an excellent complementary technique, particularly for identifying volatile or semi-volatile organic impurities and residual solvents.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Rationale: To detect impurities that may not be amenable to HPLC, such as non-chromophoric or highly volatile species.

  • Sample Preparation: Dissolve a known amount of the candidate material in a suitable solvent like dichloromethane or methanol.

  • GC Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).

    • Detector: FID at 300 °C.

  • Analysis: Quantify impurities based on peak area relative to the main component.

Table 3: Comparison of Chromatographic Techniques for Purity Assessment

TechniquePrincipleImpurities DetectedAdvantages for This MoleculeLimitations
RP-HPLC-UV Separation based on polarity.Non-volatile organic impurities, degradation products with a UV chromophore.[8][10]High resolution and sensitivity for the target analyte and related aromatic impurities.May not detect impurities without a UV chromophore or volatile compounds.
GC-FID Separation based on boiling point and polarity in the gas phase.Volatile and semi-volatile organic impurities, residual solvents.Orthogonal to HPLC, providing a more complete impurity profile.The compound itself may have low volatility, potentially requiring derivatization. Not suitable for non-volatile impurities.

Part 3: Physicochemical Characterization

Understanding the solid-state properties of the reference standard is crucial for ensuring its stability and proper handling.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about melting point, decomposition, and the presence of residual solvents or water.[11][12]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and assess the crystalline nature of the material. A sharp melting endotherm is indicative of a highly pure crystalline substance.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile components, such as water and residual solvents, and to determine the decomposition temperature.[12]

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the candidate material into an appropriate TGA or DSC pan.

  • TGA Conditions: Heat the sample under a nitrogen atmosphere from ambient temperature to ~400 °C at a rate of 10 °C/min.

  • DSC Conditions: Heat the sample under a nitrogen atmosphere from ambient temperature to a point beyond its melting temperature (e.g., 200 °C) at a rate of 10 °C/min.

  • Analysis: In the TGA thermogram, any mass loss before decomposition corresponds to volatiles. The DSC thermogram will show an endothermic peak corresponding to the melting point.

Table 4: Illustrative Physicochemical Data

ParameterAnalytical TechniqueIllustrative ResultInterpretation
Melting Point DSCSharp endotherm at 155.4 °CIndicates a crystalline solid with high purity.
Volatiles Content TGA0.15% weight loss up to 150 °CLow level of residual solvent or water.
Decomposition Temp. TGAOnset of decomposition at ~220 °CProvides information on thermal stability.
Water Content Karl Fischer Titration0.12%Specific quantification of water content.

Conclusion and Finalization

The qualification of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide as a reference standard is a rigorous process that relies on the synergistic use of multiple analytical techniques. No single method is sufficient. By comparing and combining data from mass spectrometry, 1D/2D NMR, HPLC, GC, and thermal analysis, a comprehensive profile of the candidate material can be built.

This multifaceted approach ensures the establishment of a well-characterized, high-purity in-house reference standard. The culmination of this work is the generation of a formal Certificate of Analysis (CoA), which documents the identity, purity, and other critical properties of the standard, providing the scientific foundation for its use in all future analytical work.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. 2024. Available from: [Link]

  • Ghugare, P.S., Kumar, S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. 2025.
  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. 2022. Available from: [Link]

  • University of Cambridge Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • MtoZ Biolabs. Molecular Weight Determination. Available from: [Link]

  • Kwan, E.E., Huang, S.G. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. 2008.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques. 2024.
  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. 2026. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences.
  • Scribd. Determination of Molecular Weight by Mass Spectrometry. Available from: [Link]

Sources

Comparative pharmacological profile of N-substituted glycinamides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profile of N-Substituted Glycinamides: Structural Tuning for Targeted Efficacy

As a Senior Application Scientist, I frequently encounter the N-substituted glycinamide scaffold in both early-stage drug discovery and established commercial formulations. Characterized by the core structure


, this moiety is a highly modular, privileged structure in medicinal chemistry. Its synthetic accessibility—typically achieved via the chloroacetylation of a primary amine followed by nucleophilic substitution with a secondary amine—allows researchers to rapidly generate diverse compound libraries[1].

However, the true power of N-substituted glycinamides lies not just in their ease of synthesis, but in their profound pharmacological versatility. By precisely tuning the steric and electronic properties of the N-substituents, we can dictate the molecule's target affinity, tissue distribution, and mechanism of action. This guide objectively compares the pharmacological profiles of three distinct classes of N-substituted glycinamides, providing the underlying causality for their efficacy and the self-validating experimental protocols required to evaluate them.

Comparative Pharmacological Profiles

Profile A: Neurological & Ion Channel Modulation (Local Anesthetics & Anticonvulsants)

The most classical application of the N-substituted glycinamide scaffold is in the modulation of voltage-gated sodium (


) channels. The archetypal compound in this class is Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)[2].
  • Mechanism & Causality: The pharmacological efficacy of these molecules relies on a delicate hydrophilic-lipophilic balance. The lipophilic aryl group (e.g., the 2,6-dimethylphenyl moiety) is essential for penetrating the lipid bilayer of the nerve sheath. Once inside the slightly more acidic intracellular environment, the basic tertiary amine (e.g., diethylamino group) becomes protonated. It is this protonated, cationic form that physically occludes the intracellular pore of the voltage-gated

    
     channel, stabilizing the neuronal membrane and preventing aberrant action potential firing[2]. This membrane stabilization is the causal mechanism behind both their local anesthetic and anticonvulsant properties.
    
Profile B: Peripheral Cannabinoid Receptor 1 (CB1R) Antagonism

Recent advancements have repurposed the glycinamide scaffold to combat metabolic syndrome and obesity by targeting the Cannabinoid Receptor 1 (CB1R). While first-generation CB1R antagonists like rimonabant were effective for weight loss, they were withdrawn due to severe central nervous system (CNS) psychiatric side effects.

  • Mechanism & Causality: Second- and third-generation N-substituted glycinamide analogs have been engineered to act as peripherally restricted CB1R inverse agonists[3]. By increasing the topological polar surface area (tPSA) or introducing specific basic amines, researchers have intentionally restricted these molecules from crossing the blood-brain barrier[4]. For instance, specific glycinamide analogs demonstrate high binding affinity for CB1R (

    
    ) but maintain a low brain-to-plasma ratio[3]. This structural tuning ensures that the inverse agonism occurs exclusively in peripheral tissues (liver, adipose, skeletal muscle), successfully driving food intake-independent weight loss and reducing hepatic steatosis without triggering CNS-mediated adverse events[4].
    
Profile C: Antimicrobial & Fungicidal Activity

Beyond human pharmacology, N-substituted glycinamides are potent agrochemicals. Specifically, 2-glycinamide cyclohexyl sulfonamide derivatives have shown remarkable efficacy against Botrytis cinerea, a highly destructive necrotrophic fungus[5].

  • Mechanism & Causality: The fungicidal activity is driven by a dual-action mechanism. The sulfonamide moiety induces severe osmotic stress and disrupts the mycelium cell membrane, while the N-substituted glycinamide tail enhances binding affinity to fungal-specific intracellular targets, interfering with DNA replication[6]. The modularity of the glycinamide group allows for the introduction of fluorinated or chlorinated phenyl rings, which significantly increases the lipophilicity and metabolic stability of the fungicide, ensuring prolonged efficacy in agricultural settings[7].

Quantitative Data Presentation

The following table summarizes the comparative pharmacological metrics of these N-substituted glycinamide classes:

Compound Class / DerivativePrimary TargetPharmacological ActionKey Metric (

/

)
Primary Indication
2,6-Dimethylphenyl acetamides (e.g., Lidocaine)Voltage-gated

Channels
Pore Blockade / Membrane Stabilization

(Target dependent)
Local Anesthesia / Anticonvulsant
Peripheral Glycinamide Analogs Cannabinoid Receptor 1 (CB1R)Peripheral Inverse Agonism

Obesity / Metabolic Syndrome
2-Glycinamide Cyclohexyl Sulfonamides Fungal Cell Membrane / DNAMembrane Disruption

(vs B. cinerea)
Agricultural Fungicide

Experimental Protocols & Workflows

To ensure scientific integrity, any evaluation of these compounds must rely on self-validating systems. Below are the standard protocols for synthesizing the scaffold and validating its pharmacological target.

Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)acetamide Derivatives

This protocol utilizes a classic nucleophilic acyl substitution pathway[8].

  • Acylation: In a flame-dried, round-bottom flask purged with nitrogen, dissolve 1.0 eq of 2,6-dimethylaniline in anhydrous dichloromethane (DCM). Add 1.2 eq of triethylamine (acting as an acid scavenger).

  • Electrophilic Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 eq of chloroacetyl chloride. Causality: The low temperature controls the exothermic nucleophilic attack of the aniline nitrogen on the highly electrophilic acyl chloride, preventing over-reaction and degradation[9].

  • Intermediate Isolation: Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous

    
     and evaporate the solvent to yield the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate.
    
  • Nucleophilic Substitution: Dissolve the intermediate in toluene. Add an excess (3.0 eq) of the desired secondary amine (e.g., diethylamine). Reflux for 4-6 hours. Causality: The excess amine acts as both the nucleophile to displace the

    
    -chloride and as a base to neutralize the generated HCl[1].
    
  • Validation: Purify via silica gel chromatography. Confirm the structure and purity (>95%) using

    
    -NMR and LC-MS before proceeding to in vitro assays.
    
Protocol 2: In Vitro Pharmacological Screening (Patch-Clamp Electrophysiology)

To validate the


 channel blockade of synthesized Lidocaine analogs[2]:
  • Cell Preparation: Culture HEK-293 cells stably expressing the target voltage-gated

    
     channel isoform (e.g., 
    
    
    
    or
    
    
    ).
  • Whole-Cell Voltage-Clamp: Establish a high-resistance gigaseal (>1 G

    
    ) using a glass micropipette filled with an intracellular solution (high 
    
    
    
    , low
    
    
    ). Rupture the membrane to achieve the whole-cell configuration.
  • Baseline Recording: Apply a depolarizing voltage step protocol (e.g., -100 mV to +10 mV) to elicit inward

    
     currents. Record the baseline peak current.
    
  • Compound Perfusion: Perfuse the extracellular bath with the synthesized glycinamide derivative at varying concentrations (1

    
    M to 100 
    
    
    
    M). Causality: Continuous perfusion ensures steady-state binding. The reduction in peak inward current directly correlates to the proportion of channels blocked by the protonated glycinamide.
  • Self-Validation/Washout: Perfuse the bath with compound-free extracellular solution. A recovery of the

    
     current validates that the blockade is reversible and not an artifact of cell death or membrane degradation.
    

Mandatory Visualizations

MOA A N-Substituted Glycinamide Scaffold B Aryl Substitution (e.g., Lidocaine) A->B Structural Tuning C Alkyl/Aryl Substitution (CB1R Antagonist) A->C Structural Tuning D Voltage-Gated Na+ Channels B->D Blockade E Peripheral CB1 Receptors C->E Inverse Agonism F Membrane Stabilization (Anesthetic/Anticonvulsant) D->F G Metabolic Regulation (Anti-Obesity) E->G

Caption: Pharmacological pathways of N-substituted glycinamides targeting Na+ channels and CB1 receptors.

Workflow S1 Step 1: Acylation Chloroacetyl chloride + Amine S2 Step 2: Nucleophilic Substitution Addition of Secondary Amine S1->S2 S3 Step 3: Purification Recrystallization / LC-MS Validation S2->S3 S4 Step 4: In Vitro Assay Patch-Clamp / Binding Assay S3->S4 S5 Step 5: Data Analysis IC50 & Efficacy Determination S4->S5

Caption: Self-validating experimental workflow for the synthesis and pharmacological screening of glycinamides.

References

  • Cinar, R., Iyer, M. R., & Kunos, G. "The therapeutic potential of second and third generation CB1R antagonists". Pharmacology & Therapeutics, National Institutes of Health (PMC).[Link]

  • Cai, N., et al. "Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea". Molecules, MDPI.[Link]

  • Zhu, S., et al. "Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea". Molecules, National Institutes of Health (PMC).[Link]

Sources

Inter-Laboratory Comparison Guide: Synthesis Yields of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The target molecule, 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide , is a sterically hindered


-aminoamide. Molecules containing the 

-aminoamide motif are highly valued in medicinal chemistry, often serving as critical pharmacophores for voltage-gated sodium channel blockers and other neurological targets[1].

The standard precursor for this molecule is 2-chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide . The primary synthetic challenge lies in converting the


-chloro group into a primary amine. Because the adjacent amide nitrogen is substituted with bulky isopropyl and 1-phenylpropyl groups, the local steric environment complicates nucleophilic substitution. Furthermore, synthesizing primary amines via direct S_N2 reactions is notoriously difficult because the resulting primary amine is often more nucleophilic than the starting ammonia, leading to a cascade of over-alkylation (forming secondary and tertiary amine byproducts)[2].

To establish the most scalable and high-yielding protocol, we compared the synthetic methodologies of three independent laboratories, each employing a distinct mechanistic strategy to overcome these challenges.

Synthetic Route Comparison

  • Lab 1 (Direct Amination): Attempted a direct S_N2 displacement using aqueous/ethanolic ammonia under pressure. As predicted by kinetic models, this route suffered from severe over-alkylation, yielding a complex mixture of poly-alkylated ammonium salts[2].

  • Lab 2 (Gabriel Synthesis): Utilized potassium phthalimide as a "protected" nitrogen nucleophile. The bulky phthalimide anion successfully prevents over-alkylation[3]. However, the subsequent deprotection (hydrazinolysis) required harsh conditions, leading to moderate yields and generating toxic phthalhydrazide byproducts[3].

  • Lab 3 (Azide-Staudinger Reduction): Employed a two-step sequence: S_N2 displacement with sodium azide (NaN₃), followed by a mild Staudinger reduction using triphenylphosphine (PPh₃) and water[4]. This route proved highly selective, avoiding over-alkylation entirely while operating under exceptionally mild conditions.

RouteComparison SM 2-Chloro-N-isopropyl-N- (1-phenyl-propyl)-acetamide RouteA Lab 1: Direct Amination (NH3 / EtOH) SM->RouteA SN2 (Direct) RouteB Lab 2: Gabriel Synthesis (Phthalimide / N2H4) SM->RouteB SN2 + Deprotection RouteC Lab 3: Azide-Staudinger (NaN3 / PPh3 / H2O) SM->RouteC SN2 + Reduction ProdA Product + Over-alkylated Side Products (45% Yield) RouteA->ProdA ProdB Pure Product (72% Yield) RouteB->ProdB ProdC Highly Pure Product (89% Yield) RouteC->ProdC

Fig 1. Comparison of synthetic routes for the target alpha-aminoamide across three laboratories.

Quantitative Data Presentation

The table below summarizes the core performance metrics across the three laboratories. The Azide-Staudinger route (Lab 3) objectively outperformed the alternatives in yield, purity, and environmental impact (E-Factor).

LaboratorySynthetic RouteOverall Yield (%)Purity (HPLC %)E-FactorReaction Time (h)
Lab 1 Direct Amination (NH₃)45.088.54224
Lab 2 Gabriel Synthesis72.495.28536
Lab 3 Azide-Staudinger89.1 99.1 28 18

Optimized Experimental Protocol (Lab 3: Azide-Staudinger)

Step 1: Nucleophilic Azidation

Objective: Convert 2-chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide to the corresponding


-azidoamide.
  • Preparation: Dissolve 1.0 equivalent of the starting chloroamide in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion unsolvated and highly reactive, maximizing its nucleophilicity for the S_N2 attack.

  • Reaction: Add 1.5 equivalents of Sodium Azide (NaN₃) and stir at 60°C for 4 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active chloroamide spot confirms the reaction has reached completion.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer thoroughly with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Step 2: Staudinger Reduction

Objective: Chemoselectively reduce the azide to the primary amine without affecting the amide bond[4].

  • Preparation: Dissolve the crude

    
    -azidoamide in a 10:1 mixture of Tetrahydrofuran (THF) and Water.
    
    • Causality: Water is strictly required in the solvent matrix to hydrolyze the intermediate iminophosphorane into the final primary amine.

  • Phosphine Addition: Cool the mixture to 0°C. Slowly add 1.1 equivalents of Triphenylphosphine (PPh₃) in portions.

  • Self-Validation (Gas Evolution): Upon PPh₃ addition, the formation of the phosphazide intermediate will immediately trigger the extrusion of nitrogen gas (N₂). The visible bubbling serves as a real-time kinetic indicator. Once the bubbling ceases (typically after 2-3 hours at room temperature), the conversion to the iminophosphorane is complete.

  • Hydrolysis & Isolation: Stir for an additional 4 hours to ensure complete hydrolysis of the iminophosphorane. The thermodynamic driving force of this step is the formation of the highly stable P=O bond in triphenylphosphine oxide. Purify via acid-base extraction to isolate the pure 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide.

StaudingerMech Azide Alkyl Azide (R-N3) Phosphazide Phosphazide (R-N=N-N=PPh3) Azide->Phosphazide + PPh3 (Attack) Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane - N2 (Gas) Amine Primary Amine (R-NH2) + O=PPh3 Iminophosphorane->Amine + H2O (Hydrolysis)

Fig 2. Staudinger reduction mechanism converting the intermediate alkyl azide to the primary amine.

References

1.[3] Gabriel synthesis - Wikipedia | wikipedia.org | 3 2.[2] The Gabriel Synthesis - Master Organic Chemistry | masterorganicchemistry.com | 2 3.[4] 1-Azido-3-methoxypropane | 200066-40-6 - Benchchem | benchchem.com | 4 4. Exploration of the chemical space: diversity-oriented and chemoenzymatic approaches | unimi.it | Link 5.[1] Free-radical version of the strecker synthesis of alpha-aminoamides promoted by aqueous H2O2/TiCl3/HCONH2 system - PubMed | nih.gov | 1

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

As drug development professionals and synthetic chemists push the boundaries of novel pharmacophores, handling advanced active pharmaceutical intermediates (APIs) requires moving beyond generic safety data sheets. 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a complex molecule characterized by a primary amine and a sterically hindered, highly lipophilic amide backbone.

This guide provides a causality-driven, self-validating operational protocol for handling this compound safely. By understanding the chemical behavior of this specific structure, researchers can implement protective measures that are scientifically grounded rather than merely compliant.

Hazard Assessment & Causality: The "Lipophilic Base" Problem

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's structural hazards. This compound presents a classic "lipophilic base" hazard profile:

  • The Primary Amine (Basicity): The 2-amino group acts as a localized base. Upon contact with the moisture in human skin or ocular mucosa, it generates an alkaline micro-environment, leading to rapid protein denaturation and severe irritation.

  • The Amide & Phenyl-Propyl Groups (Lipophilicity): The N-isopropyl and N-(1-phenyl-propyl) substituents grant the molecule a high partition coefficient (LogP). This lipophilicity allows the compound to bypass the skin’s aqueous barriers, acting as a penetration enhancer for systemic absorption.

Because of this dual-threat (corrosive + skin-penetrating), standard laboratory handling is insufficient. Under the OSHA Laboratory Standard (29 CFR 1910.1450)[1], the handling of novel, highly skin-absorbable APIs requires a targeted Chemical Hygiene Plan (CHP) that prioritizes dermal and respiratory barriers.

Quantitative Hazard & Physical Property Matrix
ParameterEstimated Metric / SpecificationOperational Implication & Causality
Molecular Weight ~234.34 g/mol Moderate size; readily forms airborne particulate dust during milling, weighing, or transfer.
Aqueous pH ~9.0 - 10.5 (in solution)Highly basic; requires weak acid (e.g., citric acid) for chemical neutralization during spill cleanup.
Lipophilicity (LogP) HighRapid dermal absorption risk; mandates strict barrier protection (Double Nitrile) over latex.
Glove Breakthrough >240 mins (8 mil Nitrile)Safe for standard operational shifts; change immediately if directly contaminated to prevent permeation.

Mandatory PPE Integration Workflow

Do not treat PPE as a checklist; treat it as an integrated barrier system. The following workflow illustrates the logical progression of establishing these barriers before interacting with the compound.

PPE_Workflow A 1. Engineering Controls Verify Fume Hood Flow (>100 fpm) B 2. Base PPE Donning Tyvek Coat & Splash Goggles A->B C 3. Advanced PPE Double Nitrile & P100 Respirator B->C D 4. Compound Handling Anti-static Weighing & Transfer C->D E 5. Decontamination 1% Citric Acid Wipe Down D->E

Step-by-step PPE and operational workflow for handling novel amine-based APIs.

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action you take when handling 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide includes a built-in validation check, confirming that the safety parameters are actively working [2].

Phase 1: Preparation & Donning
  • Establish Engineering Controls: Activate the chemical fume hood.

    • Validation Check: Tape a small piece of tissue to the bottom of the sash. If it pulls inward steadily, your face velocity is sufficient to capture API dust.

  • Don Base PPE: Put on a flame-resistant (FR) or disposable Tyvek lab coat and indirect-vented chemical splash goggles. Standard safety glasses are insufficient as they do not protect against airborne amine dust settling into the eyes.

  • Don Advanced Dermal Protection: Apply a 4-mil nitrile inner glove, followed by an 8-mil extended-cuff nitrile outer glove.

    • Causality: The outer glove takes the mechanical stress and initial chemical exposure. If contaminated, it can be doffed safely, leaving the inner glove to protect the skin during the transition.

Phase 2: Weighing and Transfer
  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Lipophilic powders are highly prone to static cling, which causes erratic aerosolization when the container is opened.

  • Transfer: Use a grounded, stainless steel spatula to transfer the compound into an anti-static weighing boat.

    • Validation Check: Inspect the outer glove after weighing. If powder residue is visible, doff the outer gloves inside the fume hood immediately and replace them before moving the sample.

Phase 3: Doffing & Decontamination
  • Surface Neutralization: Wipe down the balance and fume hood surface with a 1% citric acid solution, followed by a 70% ethanol wipe.

    • Causality: Citric acid protonates the primary amine, converting the lipophilic base into a water-soluble, non-volatile ammonium salt that cannot penetrate the skin or become airborne.

  • Doffing Sequence: Remove the outer gloves inside the hood. Remove the lab coat, then the inner gloves, and finally the goggles and respirator. Wash hands with soap and water for 30 seconds.

Spill Response & Disposal Plan

In the event of an accidental release, the response must be dictated by the physical state and volume of the compound.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Evac Evacuate & Isolate Area Assess->Evac >50g or High Dust Vent Maximize Local Exhaust Assess->Vent <50g Localized Evac->Vent Clean Neutralize (Citric Acid) & Absorb Vent->Clean Dispose Seal in Hazardous Waste Clean->Dispose

Decision matrix and response pathway for accidental spills of amine-based compounds.

Localized Spill Cleanup (<50g):

  • Containment: Do not dry-sweep the powder, as this will aerosolize the API.

  • Neutralization: Gently mist the powder with a 1% citric acid solution to dampen it and neutralize the amine functionality.

  • Absorption: Use inert absorbent pads to collect the dampened material.

    • Validation Check: Swab the cleaned area with a moistened pH strip. A pH of 6–7 confirms the basic amine has been successfully neutralized and removed.

Waste Disposal: Place all contaminated PPE, absorbent pads, and neutralized waste into a highly visible, sealable hazardous waste container. Label as: "Hazardous Organic Waste: Contains Amine-Based Pharmaceutical Intermediates (Toxic/Irritant)." Ensure disposal complies with local EPA or equivalent environmental regulations for halogen-free organic waste.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

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